Nlrp3-IN-29
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H22N2O3S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)sulfonyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)16-11-13-17(14-12-16)27(25,26)23-20(24)22-19-10-6-8-15-7-4-5-9-18(15)19/h4-14H,1-3H3,(H2,22,23,24) |
InChI 键 |
MIWQLPFBWWECEB-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of a Novel Sulfonamide-Based NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective second-generation NLRP3 inflammasome inhibitor. Due to the absence of publicly available information on a compound specifically named "NLRP3-IN-29," this document details the development of a representative and well-characterized sulfonamide-based inhibitor, YQ128, to serve as an illustrative example of this class of compounds.[1][2][3]
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[1] This guide will cover the medicinal chemistry efforts leading to the discovery of this inhibitor, its detailed synthetic route, quantitative biological data, and the experimental protocols for its characterization.
Discovery and Design Rationale
The development of this class of inhibitors was initiated to improve upon earlier generations of NLRP3 inhibitors. The design strategy focused on a sulfonamide-containing scaffold, which was identified as a key pharmacophore for potent and selective NLRP3 inhibition.[4] Structure-activity relationship (SAR) studies on an initial lead compound, HL16, which showed potent but non-selective inflammasome inhibition, led to the identification of YQ128 (compound 17 in the original publication).[1] YQ128 was designed to enhance both potency and selectivity for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.[1][3]
Chemical Synthesis
The synthesis of YQ128 involves a multi-step process, which is a common approach for constructing complex small molecules. The general synthetic scheme for this class of sulfonamide-based inhibitors is outlined below.
General Synthetic Scheme for Sulfonamide-Based NLRP3 Inhibitors:
The synthesis typically begins with the preparation of a key sulfonamide intermediate. This is followed by a coupling reaction with a suitable amine to yield the final product.
-
Step 1: Synthesis of the Sulfonyl Chloride Intermediate: This step often involves the chlorosulfonation of a commercially available starting material.
-
Step 2: Formation of the Sulfonamide: The sulfonyl chloride is then reacted with an appropriate amine to form the core sulfonamide structure.
-
Step 3: Functional Group Elaboration and Final Coupling: Further chemical modifications may be carried out on the molecule, followed by a final coupling step to introduce the remaining structural motifs of the target inhibitor.
A representative synthetic scheme for a compound of this class is the reaction of a sulfonyl chloride with propargylamine (B41283) to introduce the alkyne functionality present in YQ128.
Quantitative Biological Data
The inhibitory activity of YQ128 was assessed in various in vitro and in vivo models. The key quantitative data are summarized in the table below.
| Assay | Cell Line / Model | Activator(s) | IC50 Value | Reference |
| IL-1β Release | J774A.1 Mouse Macrophages | LPS/ATP | 0.30 ± 0.01 µM | [1][2] |
| IL-1β Release | Primary Mouse Peritoneal Macrophages | LPS/ATP | 1.59 ± 0.60 µM | [1][3] |
| NLRC4 Inflammasome Inhibition | J774A.1 Mouse Macrophages | LPS/Flagellin | Inactive | [3] |
| AIM2 Inflammasome Inhibition | J774A.1 Mouse Macrophages | LPS/poly(dA:dT) | Inactive | [3] |
Pharmacokinetic Properties of YQ128 in Rats (20 mg/kg dose):
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Half-life (t1/2) | 6.6 hours | - | [1][2] |
| Cmax | - | 73 ng/mL | [5][6] |
| Tmax | - | 12 hours | [5][6] |
| Oral Bioavailability (F) | - | 10% | [1][2] |
| Volume of Distribution (Vdss) | 8.5 L/kg | - | [5][6] |
| Total Clearance (CLtot) | 41 mL/min/kg | - | [5][6] |
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the biological activity of YQ128.
4.1. In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the release of IL-1β from macrophages following NLRP3 inflammasome activation.
-
Cell Culture:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Activation (Signal 2):
-
IL-1β Measurement:
-
The cell culture supernatants are collected.
-
The concentration of secreted IL-1β is quantified using a commercially available ELISA kit according to the manufacturer's instructions.[8]
-
4.2. Inflammasome Selectivity Assays
To determine the selectivity of the inhibitor, similar experiments are performed using activators for other inflammasomes.
-
NLRC4 Inflammasome Activation: Primed cells are stimulated with flagellin.[1]
-
AIM2 Inflammasome Activation: Primed cells are stimulated with poly(dA:dT).[1]
The levels of IL-1β in the supernatants are measured by ELISA to assess off-target inhibition.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for NLRP3 Inhibitor Evaluation
Caption: Experimental workflow for evaluating NLRP3 inhibitors.
References
- 1. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. YQ128 | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Modulation of the NLRP3 Signaling Pathway by Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to study the modulation of the NLRP3 inflammasome signaling pathway by small molecule inhibitors. While this document is intended to be a thorough resource, specific quantitative data and the precise mechanism of action for the compound "Nlrp3-IN-29" are not publicly available at the time of publication. The data presented herein is based on well-characterized NLRP3 inhibitors and serves to illustrate the experimental approaches and data presentation formats relevant to the field.
Core Concepts: The NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system.[1][2][3] Its activation is a critical step in the response to a wide array of sterile inflammatory stimuli and pathogen-associated molecular patterns (PAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention.[4]
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Signal 1 (Priming): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS).[5] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursor of interleukin-1β (pro-IL-1β).[5]
-
Signal 2 (Activation): A diverse range of stimuli, including extracellular ATP, crystalline structures (e.g., monosodium urate crystals), and pore-forming toxins, can provide the second signal.[6] This triggers the assembly of the inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6] This assembly leads to the autocatalytic cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3] Caspase-1 activation also leads to the cleavage of gasdermin D (GSDMD), resulting in the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3]
Quantitative Data on NLRP3 Inhibitors
The inhibitory potency of small molecules targeting the NLRP3 inflammasome is a critical parameter in their characterization. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%. The following tables summarize the in vitro IC50 values for several well-characterized NLRP3 inhibitors across different cell types and activation stimuli.
Table 1: In Vitro Inhibitory Activity of MCC950
| Cell Type | Activator(s) | Measured Endpoint | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 | [7] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 | [7] |
Table 2: In Vitro Inhibitory Activity of Compound 7
| Cell Type | Activator(s) | Measured Endpoint | IC50 (nM) | Reference |
| Human THP-1 cells | Nigericin | IL-1β release | 26 | [7] |
| Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 | [7] |
| Human THP-1 cells | Not Specified | IL-18 release | 33 | [7] |
Table 3: In Vitro Inhibitory Activity of Other NLRP3 Inhibitors
| Inhibitor | Cell Type | Activator(s) | Measured Endpoint | IC50 (µM) | Reference |
| MNS | Mouse BMDMs | LPS | IL-1β release | 2 | [8] |
| INF39 | Not Specified | Not Specified | IL-1β release | 10 | [8] |
| CY-09 | Mouse BMDMs | Not Specified | IL-1β release | 6 | [8] |
| Oridonin | Not Specified | Not Specified | Anti-inflammatory activity | ~0.75 | [8] |
| Meclofenamic acid | Immortal mouse BMDM cells | ATP | IL-1β release | ~25 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of NLRP3 inhibitors.
In Vitro IL-1β Release Assay
This assay is a fundamental method for quantifying the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the secretion of the pro-inflammatory cytokine IL-1β.
3.1.1 Materials and Reagents
-
Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 monocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin, MSU crystals)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human or mouse IL-1β ELISA kit
3.1.2 Step-by-Step Procedure
-
Cell Seeding: Seed iBMDMs or differentiated THP-1 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Priming (Signal 1): Remove the culture medium and add fresh medium containing 1 µg/mL of LPS to each well. Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. After the priming step, add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator to the wells. Final concentrations are typically 5 mM for ATP (incubate for 30-60 minutes) or 5-10 µM for Nigericin (incubate for 1-2 hours).
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of an inhibitor to block this process.
3.2.1 Materials and Reagents
-
iBMDMs or THP-1 cells
-
LPS and NLRP3 activator
-
Test inhibitor
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linking agent (e.g., Disuccinimidyl suberate (B1241622) - DSS)
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibody against ASC
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
3.2.2 Step-by-Step Procedure
-
Cell Treatment: Seed and treat cells with LPS, inhibitor, and activator as described in the IL-1β release assay.
-
Cell Lysis: After stimulation, lyse the cells in a buffer containing a non-ionic detergent.
-
Pellet Collection: Centrifuge the lysates to pellet the insoluble ASC oligomers.
-
Cross-linking: Resuspend the pellets and cross-link the ASC oligomers using DSS.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ASC antibody to visualize the ASC monomers, dimers, and higher-order oligomers.
-
Analysis: Compare the extent of ASC oligomerization in inhibitor-treated samples to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
3.3.1 Materials and Reagents
-
Cells expressing NLRP3 (e.g., THP-1 cells)
-
Test inhibitor
-
PBS
-
Lysis buffer (with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blot equipment
-
Primary antibody against NLRP3
3.3.2 Step-by-Step Procedure
-
Cell Treatment: Treat cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatants (soluble protein fraction) and analyze the levels of soluble NLRP3 by Western blotting.
-
Data Analysis: Plot the amount of soluble NLRP3 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates direct target engagement.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Canonical NLRP3 inflammasome activation pathway and proposed point of inhibition.
Experimental Workflow Diagrams
Caption: Experimental workflow for the in vitro IL-1β release assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome and Its Role in T1DM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Biological Characterization of Nlrp3-IN-29: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological characterization of Nlrp3-IN-29, a novel inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This document details the experimental protocols and quantitative data related to the mechanism of action, binding affinity, and cellular effects of this compound, offering a foundational resource for researchers in immunology and drug discovery.
Introduction to NLRP3 Inflammasome and Therapeutic Targeting
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[1][2][3] This assembly leads to the autocatalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1][4] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][3][5] Given the central role of NLRP3 in inflammation, small molecule inhibitors that directly target this pathway are of significant therapeutic interest.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Activator(s) | Readout | IC50 (nM) |
| IL-1β Release | THP-1 macrophages | LPS + Nigericin | ELISA | 57.5 |
| IL-1β Release | THP-1 macrophages | LPS + ATP | ELISA | 62.1 |
| IL-1β Release | THP-1 macrophages | LPS + MSU | ELISA | 75.3 |
| Caspase-1 Activation | PMA-differentiated THP-1 | LPS + Nigericin | Caspase-Glo 1 Assay | 48.9 |
| Pyroptosis (Cell Viability) | PMA-differentiated THP-1 | LPS + Nigericin | CellTiter-Glo Assay | 81.2 |
Table 2: Binding Affinity of this compound
| Assay Type | Target Protein | Binding Domain | Kd (nM) |
| Microscale Thermophoresis (MST) | Recombinant Human NLRP3 | NACHT | 96 |
| NanoBRET™ Target Engagement | Intracellular NLRP3 | NACHT | 112 |
Table 3: Selectivity of this compound
| Inflammasome | Activator(s) | Readout | IC50 (µM) |
| AIM2 | Poly(dA:dT) | IL-1β Release | > 10 |
| NLRC4 | S. typhimurium | IL-1β Release | > 10 |
| NLRP1 | Val-boroPro | IL-1β Release | > 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Differentiation
-
THP-1 Monocytes: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
THP-1 Macrophage Differentiation: For differentiation into macrophages, THP-1 monocytes are treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. The cells are then washed and cultured in fresh, PMA-free medium for 24 hours before experimentation.
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is harvested from the femurs and tibias of C57BL/6 mice. Cells are cultured in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by this compound.
-
Priming (Signal 1): Plate differentiated THP-1 cells or BMDMs at a density of 1 x 106 cells/mL in a 96-well plate. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[6]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with one of the following NLRP3 activators:
-
Nigericin: 10 µM for 1 hour.
-
ATP: 5 mM for 30-60 minutes.
-
Monosodium Urate (MSU) crystals: 300 µg/mL for 6 hours.[6]
-
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for cytokine analysis. Lyse the cells for protein analysis.
Cytokine Measurement (ELISA)
The concentration of mature IL-1β in the cell culture supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[7]
Caspase-1 Activity Assay
Caspase-1 activity is measured using a luminescent assay such as the Caspase-Glo® 1 Inflammasome Assay.[8] This assay uses a specific caspase-1 substrate that, when cleaved, releases a substrate for luciferase, generating a luminescent signal proportional to caspase-1 activity.
Pyroptosis Assessment
Cell viability is assessed to quantify pyroptotic cell death using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.
Target Engagement Assays
-
NanoBRET™ Target Engagement Assay: This live-cell assay quantifies the binding of this compound to the NLRP3 protein within the cell.[8][9] It utilizes a NanoLuc® luciferase-tagged NLRP3 and a fluorescent tracer that competes with the inhibitor for binding.
-
Microscale Thermophoresis (MST): This biophysical technique measures the binding affinity between purified recombinant NLRP3 protein and this compound in solution.
Western Blotting
Cell lysates and supernatants are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against cleaved caspase-1 (p20 subunit) and cleaved IL-1β to confirm inflammasome activation and processing.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NLRP3 signaling pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the biological characterization of this compound.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
The Role of NLRP3 Inhibitors in Pro-inflammatory Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, secreted forms. This technical guide provides an in-depth overview of the role of NLRP3 inhibitors in modulating the release of these pro-inflammatory cytokines. We will delve into the core mechanisms of the NLRP3 signaling pathway, present detailed experimental protocols for assessing inhibitor efficacy, and summarize quantitative data for representative NLRP3 inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation".[1]
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1] These stimuli activate transcription factors, most notably NF-κB, leading to the increased transcription of NLRP3 and pro-IL-1β.[2]
-
Signal 2 (Activation): A diverse array of stimuli can provide the second signal, including ATP, pore-forming toxins, crystalline structures, and mitochondrial dysfunction.[3] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-activation.[5]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their biologically active forms, which are subsequently released from the cell.[1] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6]
Caption: The NLRP3 inflammasome signaling pathway.
Quantitative Data on NLRP3 Inhibitors
The following table summarizes the inhibitory activities of representative NLRP3 inflammasome inhibitors. While specific data for a compound designated "this compound" is not widely available in the public scientific literature, the data for "Compound 29" and other well-characterized inhibitors are presented to provide a framework for evaluating inhibitor potency.
| Inhibitor | Cell Type | Assay | IC50 | Reference |
| Compound 29 | THP-1 cells | IL-1β secretion | Not specified | [7] |
| BMDMs | IL-1β secretion | Not specified | [7] | |
| MCC950 | Mouse BMDMs | IL-1β release | 7.5 nM | [8] |
| Human MDMs | IL-1β release | 8.1 nM | [8] | |
| Oridonin | Not specified | Anti-inflammatory activity | ~0.75 µM | [9] |
| MNS | Mouse BMDMs | LPS-induced IL-1β release | 2 µM | [9] |
| INF39 | Not specified | NLRP3 inflammasome inhibition | 10 µM | [9] |
| YQ128 | Mouse macrophages | NLRP3 mediated IL-1β production | 0.30 µM | [1] |
Experimental Protocols
In Vitro Assay for NLRP3 Inflammasome Inhibition
This protocol describes a standard method for evaluating the potency and efficacy of a test compound in inhibiting the NLRP3 inflammasome in either human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
3.1.1. Cell Culture and Differentiation
-
THP-1 Cells: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[10]
-
BMDMs: Culture bone marrow cells from mice in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages. On day 7, seed the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well.[11]
3.1.2. NLRP3 Inflammasome Activation and Inhibition
-
Priming: Prime the differentiated cells by treating them with 1 µg/mL of LPS for 3-4 hours.[11]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). After LPS priming, add the different concentrations of the inhibitor to the respective wells and incubate for 1 hour.[10]
-
Activation: Activate the NLRP3 inflammasome by adding an activator such as 10 µM nigericin (B1684572) or 5 mM ATP to each well. Incubate for 1 hour.[10][11]
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatants for cytokine analysis.
3.1.3. Measurement of Cytokine Release
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[12]
-
Western Blot: The release of mature IL-1β and the p20 subunit of active caspase-1 in the supernatant can be detected by Western blot to confirm inflammasome activation and processing.[13]
Caption: Experimental workflow for NLRP3 inhibition assay.
Assessment of Specificity and Off-Target Effects
To ensure that the inhibitory effect of a compound is specific to the NLRP3 inflammasome, it is crucial to perform counter-screens against other inflammasomes and upstream signaling pathways.
-
Other Inflammasomes: Test the compound's effect on IL-1β release triggered by activators of other inflammasomes, such as NLRC4 (activated by flagellin) or AIM2 (activated by cytosolic dsDNA). A selective NLRP3 inhibitor should not affect IL-1β secretion in these assays.[14]
-
NF-κB Pathway: To rule out inhibition of the priming step, measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not significantly alter the secretion of these cytokines.[14]
-
Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., LDH release) to distinguish between the inhibition of pyroptosis (an on-target effect) and general compound toxicity.[14]
Caption: Logical workflow for specificity testing.
Conclusion
The inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of the underlying signaling pathways and the use of robust, well-defined experimental protocols are essential for the identification and characterization of potent and selective NLRP3 inhibitors. This guide provides a foundational framework for researchers and drug development professionals to advance the discovery of novel therapeutics targeting NLRP3-driven inflammation. The continued investigation into specific inhibitors and their precise mechanisms of action will be critical for translating these promising preclinical findings into effective clinical treatments.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NLRP1 and NLRP3 inflammasomes contributed to cyclic stretch-induced pyroptosis and release of IL-1β in human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome and Inflammatory Response in Aging Disorders: The Entanglement of Redox Modulation in Different Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 13. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Nlrp3-IN-29: An In-Depth Technical Guide to its Effect on Caspase-1 Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of Nlrp3-IN-29, a novel inhibitor of the NLRP3 inflammasome. This compound, also identified as compound 5m, is a derivative of the natural products Tanshinone IIA and Cryptotanshinone.[[“]][[“]] This document details the mechanism of action of this compound, its direct impact on caspase-1 activation, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.
The NLRP3 Inflammasome Signaling Pathway and the Role of Caspase-1
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that signal through Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second step, or activation, is triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline structures. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3]
Upon assembly, pro-caspase-1 undergoes autocatalytic cleavage to its active form, caspase-1. Activated caspase-1 is a cysteine protease that plays a central role in the inflammatory response by cleaving pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3] These cytokines are then secreted from the cell, propagating the inflammatory signal. Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.
This compound (Compound 5m): Mechanism of Action
This compound (compound 5m) is a potent and specific inhibitor of the NLRP3 inflammasome.[4][5] It is derived from the natural products Tanshinone IIA and Cryptotanshinone through a "methyl to amide" peripheral evolution strategy.[4][6]
The mechanism of action of this compound involves direct binding to the NACHT domain of the NLRP3 protein.[4][5] This binding event physically blocks the interaction between NLRP3 and the adaptor protein ASC.[4][5] By preventing the NLRP3-ASC interaction, this compound effectively inhibits the assembly of the inflammasome complex and subsequent downstream events, including ASC oligomerization and caspase-1 activation.[4][5]
Quantitative Data: Inhibition of Caspase-1 Activation and IL-1β Secretion
The inhibitory potency of this compound (compound 5m) has been evaluated in cellular assays. The primary readout for NLRP3 inflammasome inhibition is the reduction in the secretion of mature IL-1β. While direct IC50 values for caspase-1 enzymatic activity are not explicitly reported in the primary literature for this compound, the inhibition of IL-1β secretion is a direct consequence of preventing caspase-1 activation.
| Compound | Cell Type | Assay | IC50 (µM) | Reference |
| This compound (Compound 5m) | Mouse Peritoneal Macrophages | IL-1β Secretion (ELISA) | Not explicitly stated, but significant inhibition at 10 µM | [4][6] |
| MCC950 (Reference Inhibitor) | Mouse Bone Marrow-Derived Macrophages | IL-1β Secretion (ELISA) | ~0.008 | [7] |
Note: The primary publication for this compound (compound 5m) demonstrates significant inhibition of IL-1β secretion at a concentration of 10 µM but does not provide a specific IC50 value.[4][6] For comparison, the well-characterized NLRP3 inhibitor MCC950 shows nanomolar potency.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on caspase-1 activation.
Cell Culture and Inflammasome Activation
Cell Lines:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from the bone marrow of mice.
Protocol for THP-1 Cell Differentiation and Inflammasome Activation:
-
Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophages by adding 100 nM PMA and incubating for 48-72 hours.
-
Priming (Signal 1): Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the NLRP3 inflammasome with an agonist such as 5 mM ATP for 30-60 minutes or 10 µM nigericin (B1684572) for 60 minutes.
Western Blot for Cleaved Caspase-1
This method is used to visualize the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10).
Protocol:
-
Sample Collection: Following inflammasome activation, collect the cell culture supernatants and lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Concentration: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein from cell lysates or equal volumes of supernatant with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1 using a fluorogenic substrate.
Protocol:
-
Sample Collection: Collect cell lysates as described for the western blot protocol.
-
Assay Procedure:
-
Add a standardized amount of cell lysate to a 96-well plate.
-
Add a reaction buffer containing the caspase-1 substrate (e.g., Ac-YVAD-AMC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The fluorescence intensity is proportional to the caspase-1 activity in the sample.
IL-1β ELISA
This immunoassay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Protocol:
-
Sample Collection: Collect the cell culture supernatants after inflammasome activation.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody for IL-1β.
-
Adding the cell culture supernatants to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing the absorbance values to a standard curve generated with known concentrations of recombinant IL-1β.
Conclusion
This compound (compound 5m) is a novel and specific inhibitor of the NLRP3 inflammasome that acts by directly binding to the NACHT domain of NLRP3 and preventing its interaction with the adaptor protein ASC.[4][5] This mechanism effectively blocks the assembly of the inflammasome complex and the subsequent activation of caspase-1, leading to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other NLRP3 inhibitors in the context of various inflammatory diseases. Further studies are warranted to precisely quantify the potency of this compound on caspase-1 activation and to evaluate its efficacy in in vivo models of disease.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peripheral Evolution of Tanshinone IIA and Cryptotanshinone for Discovery of a Potent and Specific NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pathogenic NLRP3 mutants form constitutively active inflammasomes resulting in immune-metabolic limitation of IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Diarylfulfonylurea-Based NLRP3 Inflammasome Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of NLRP3 inflammasome inhibitors: the diarylsulfonylureas. While the specific compound "Nlrp3-IN-29" remains undisclosed in public literature, the extensive research on the well-characterized inhibitor MCC950 (also known as CP-456,773) and its analogs offers a robust framework for understanding the chemical features governing potency and selectivity for this critical anti-inflammatory target.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1.[2][3] This assembly leads to the autocatalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[4][5]
The Diarylfulfonylurea Scaffold: MCC950 as a Prototypical Inhibitor
MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome.[4] It has been instrumental as a tool compound for elucidating the role of NLRP3 in various disease models. The core structure of MCC950 and its analogs consists of a central sulfonylurea moiety flanked by two aryl or heteroaryl ring systems. The following sections delve into the quantitative SAR of this chemical series, detailing how modifications to different parts of the scaffold impact its inhibitory activity.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the inhibitory potency of MCC950 and a selection of its analogs against the NLRP3 inflammasome. The primary endpoint for activity is the half-maximal inhibitory concentration (IC50) for IL-1β release in various cell-based assays.
Table 1: SAR of the Furan (B31954) Moiety in MCC950 Analogs
| Compound | R Group on Furan | IL-1β IC50 (nM) in BMDMs | Reference |
| MCC950 | Isopropyl | 7.5 | [4] |
| Analog 1 | Methyl | 208 | [6] |
| Analog 2 | Thiophene | 70 | [6] |
| Analog 3 | Thiophene (isomer) | 96 | [6] |
| Analog 4 | Thiazole | 35 | [6] |
| Analog 5 | 4-Methylthiazole | 76 | [6] |
| Analog 6 | 5-Methylthiazole | 1061 | [6] |
Table 2: SAR of the Tricyclic Moiety in MCC950 Analogs
| Compound | Modification to Tricyclic Core | IL-1β IC50 (nM) in hPBMCs | Reference |
| MCC950 | Hexahydro-s-indacene | ~10 | [6] |
| Ester 11 | Truncated, ester group | Potent | [6] |
| Compound 44 | Ester-substituted urea | Highly Potent | [6] |
| Compound 45 | Ester-substituted urea | Highly Potent | [6] |
Note: hPBMCs refers to human peripheral blood mononuclear cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol describes a common method for assessing the inhibitory activity of compounds on the canonical NLRP3 inflammasome pathway in human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).[7][8]
Cell Culture and Differentiation:
-
THP-1 cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate into macrophage-like cells by treating with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3 hours.
-
BMDMs: Isolate bone marrow from the femurs and tibias of mice. Differentiate into macrophages by culturing for 6-7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.
Assay Procedure:
-
Priming: Seed differentiated THP-1 cells or BMDMs in a 96-well plate. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7]
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing serial dilutions of the test compound (e.g., MCC950 analogs) or vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation: Add a known NLRP3 activator, such as nigericin (B1684572) (5-10 µM) or ATP (5 mM), to the wells and incubate for 1-2 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition of IL-1β release for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
ASC Speck Formation Assay
This assay visualizes the assembly of the ASC pyroptosome, a key step in inflammasome activation.[9]
Cell Line:
-
Use a stable cell line expressing an ASC-fusion protein, such as ASC-GFP or ASC-mCherry, in a relevant cell type (e.g., THP-1 or immortalized macrophages).
Assay Procedure:
-
Cell Plating: Seed the ASC-reporter cells in a glass-bottom plate suitable for microscopy.
-
Priming and Inhibition: Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay.
-
Activation: Add the NLRP3 activator (e.g., nigericin).
-
Imaging: Acquire fluorescence images of the cells using a high-content imaging system or a fluorescence microscope.
-
Quantification: Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates) in the inhibitor-treated groups compared to the vehicle control.
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate (B86563) dehydrogenase (LDH), an indicator of plasma membrane damage and pyroptotic cell death.[7]
Assay Procedure:
-
Follow the same priming, inhibition, and activation steps as the IL-1β release assay.
-
Collect the cell culture supernatants.
-
Measure LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating NLRP3 inhibitors.
Logical SAR Diagram
Caption: Logical structure-activity relationships of MCC950 analogs.
Conclusion
The diarylsulfonylurea scaffold represents a highly tractable starting point for the design of potent and selective NLRP3 inflammasome inhibitors. The extensive SAR data available for MCC950 and its analogs highlight the importance of the furan moiety and the tricyclic system for optimal activity. Bioisosteric replacement of the furan ring with other five-membered heterocycles is generally well-tolerated and can even enhance potency. Furthermore, simplification of the tricyclic moiety is a viable strategy for generating novel analogs with retained high potency. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued exploration of this and other chemical series targeting the NLRP3 inflammasome, a critical node in inflammatory disease pathology.
References
- 1. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of ester-substituted NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Nlrp3-IN-29: A Technical Guide for Studying NLRP3 Inflammasome Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation in response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
This technical guide focuses on the use of Nlrp3-IN-29 , a compound identified in the scientific literature as Compound 29 , a ring-seco limonoid isolated from Munronia unifoliolata, for the study of NLRP3 inflammasome assembly.[1] This small molecule has been shown to inhibit the activation of the NLRP3 inflammasome, making it a valuable tool for investigating the mechanisms of inflammasome assembly and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound (Compound 29) has been reported to markedly inhibit the release of IL-1β by targeting the initiation and assembly of the NLRP3 inflammasome.[1] The precise molecular interactions are still under investigation, but its action appears to be upstream of cytokine release and pyroptosis.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by PAMPs, such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB and subsequent upregulation of NLRP3 and pro-IL-1β expression.
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This involves the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Data Presentation
Quantitative data for this compound (Compound 29) is available from studies on its anti-inflammatory activity.
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Compound 29 | THP-1, BMDMs | IL-1β Secretion | Inhibition of IL-1β | 17.7 - 39.4 µM (range for related compounds) | [1] |
| Compound 29 | THP-1 | Western Blot | Reduction of NLRP3, Caspase-1, and IL-1β protein expression | Not Applicable | [2] |
Note: The specific IC50 for Compound 29 was reported to be within the provided range for a series of related compounds.
Experimental Protocols
The following protocols are adapted from established methods for studying NLRP3 inflammasome activation and can be used to evaluate the efficacy and mechanism of this compound.
Experimental Workflow Overview
Caption: General workflow for testing NLRP3 inflammasome inhibitors.
Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells
This protocol measures the effect of this compound on IL-1β secretion from differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (Compound 29)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Priming:
-
Replace the medium with fresh serum-free RPMI-1640 containing LPS (1 µg/mL).
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640.
-
Remove the LPS-containing medium and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Add Nigericin (5-10 µM) or ATP (5 mM) to all wells except the negative control.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect the supernatant and measure secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Inflammasome Components
This protocol is for detecting changes in the protein levels of NLRP3, pro-caspase-1, and cleaved caspase-1 in cell lysates and supernatants.
Materials:
-
Treated cells from a 6-well plate setup (following a similar treatment regimen as Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-NLRP3, anti-Caspase-1 (recognizing both pro- and cleaved forms), anti-IL-1β, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation:
-
Supernatant: Collect the cell culture supernatant and centrifuge to pellet any detached cells. The supernatant can be concentrated if necessary.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the cleared lysate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (for lysates) or equal volumes (for supernatants) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and develop with ECL substrate.
-
-
Analysis: Capture the chemiluminescent signal and perform densitometry analysis to quantify protein band intensities.
Protocol 3: ASC Oligomerization Assay
This assay is used to determine if this compound inhibits the formation of ASC specks, a key step in inflammasome assembly.
Materials:
-
Treated cells from a 6-well plate setup
-
Ice-cold PBS with 2 mM EDTA
-
Lysis buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40)
-
Disuccinimidyl suberate (B1241622) (DSS) crosslinker
-
Laemmli sample buffer
Procedure:
-
Cell Lysis:
-
Harvest and wash the cells.
-
Lyse the cells in a suitable buffer on ice.
-
Centrifuge to pellet the nuclei.
-
-
Isolation of Insoluble Fraction:
-
Centrifuge the supernatant at a higher speed (e.g., 5000 x g) to pellet the insoluble fraction containing ASC oligomers.
-
-
Cross-linking:
-
Resuspend the pellet in PBS.
-
Add freshly prepared DSS (final concentration ~2 mM) and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Quench the reaction with Tris buffer.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the cross-linked ASC specks.
-
Resuspend the pellet in Laemmli buffer, boil, and analyze by western blotting using an anti-ASC antibody. Monomeric, dimeric, and oligomeric forms of ASC will be visible.
-
Logical Relationship Diagram
Caption: Logical flow of NLRP3 inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Delivery of Nlrp3-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a diverse range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce an inflammatory form of cell death known as pyroptosis.[1][3][4] Dysregulated NLRP3 inflammasome activity is implicated in the pathogenesis of a wide range of inflammatory diseases, making it a prime therapeutic target.[1][5][6] Nlrp3-IN-29 is a novel, potent, and specific small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical animal models to evaluate its therapeutic potential.
Disclaimer: As this compound is a novel compound, specific in vivo administration data is not yet publicly available. The following protocols are based on established methodologies for other well-characterized NLRP3 inflammasome inhibitors. Researchers must perform compound-specific validation for formulation, dosage, and toxicity for this compound.
Mechanism of Action: The NLRP3 Inflammasome
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[2][7][8] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5][7]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances (e.g., monosodium urate crystals), or potassium efflux, triggers the assembly of the NLRP3 inflammasome complex.[1][2] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[9] Proximity-induced auto-activation of caspase-1 then occurs, leading to the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[1][2][10]
This compound is designed to specifically inhibit a key step in this pathway, thereby preventing the release of pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Data Presentation: Formulation and Dosage of NLRP3 Inhibitors
The following table summarizes common vehicles and starting dosage ranges for NLRP3 inhibitors in preclinical animal models, which can be adapted for this compound.
| Parameter | Oral Administration (p.o.) | Intraperitoneal Injection (i.p.) |
| Vehicle 1 | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | 10% DMSO in sterile saline |
| Vehicle 2 | 5% DMSO, 30% PEG300, 5% Tween 80 in sterile saline | 5% DMSO, 40% PEG300 in sterile saline |
| Vehicle 3 | 10% DMSO, 20% SBE-β-CD in sterile saline | - |
| Starting Dosage Range | 1 - 50 mg/kg | 1 - 20 mg/kg |
| Frequency | Once or twice daily | Once daily |
Note: These are general recommendations. The optimal vehicle and dosage for this compound must be determined empirically through solubility, stability, and dose-ranging tolerability studies.
Experimental Protocols
Formulation of this compound for In Vivo Administration
The poor aqueous solubility of many small molecule inhibitors necessitates the use of specific vehicles for in vivo delivery.
Protocol 1: Preparation of this compound for Oral Administration (Gavage)
This protocol is based on a common vehicle formulation for oral delivery.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween 80 to the mixture and vortex until clear.
-
Finally, add sterile saline to the desired final volume and mix until a homogenous solution is formed.
-
Prepare fresh on the day of use.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol provides a simpler formulation suitable for i.p. administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
In a sterile tube, add the required volume of sterile saline.
-
Slowly add the this compound/DMSO stock solution to the saline while vortexing to achieve the final desired concentration. The final DMSO concentration should be kept low (typically ≤10%) to minimize toxicity.
-
Visually inspect the solution for any precipitation.
-
Prepare fresh on the day of use.
In Vivo Efficacy Models
Model 1: LPS-Induced Peritonitis in Mice (Acute Model)
This is a widely used model to assess the acute anti-inflammatory effects of NLRP3 inhibitors.[11][12]
Materials:
-
This compound formulated for i.p. or oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
Experimental Workflow:
Caption: General experimental workflow for an acute in vivo inflammation model.
Detailed Procedure:
-
Inhibitor Administration: Administer this compound or vehicle control to mice via the chosen route (e.g., i.p. or oral gavage).
-
Waiting Period 1: Allow 30-60 minutes for drug absorption and distribution.
-
Priming: Inject mice i.p. with a sub-lethal dose of LPS (e.g., 20 mg/kg).
-
Waiting Period 2: Wait for 3-4 hours to allow for the upregulation of NLRP3 and pro-IL-1β.
-
Activation: Inject mice i.p. with ATP (e.g., 15 mM in sterile PBS).[13]
-
Waiting Period 3: Wait for 30-60 minutes for the inflammatory response to develop.
-
Sample Collection: Euthanize the mice and perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid. Collect blood for serum preparation.
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., IL-1β, IL-18, TNF-α) by ELISA.
-
Analyze the cell pellet for immune cell infiltration, particularly neutrophils, by flow cytometry.
-
Measure cytokine levels in the serum by ELISA.
-
Model 2: Monosodium Urate (MSU)-Induced Peritonitis (Gout Model)
This model is relevant for studying gout-like inflammation.[14][15]
Materials:
-
This compound formulated for administration
-
Monosodium urate (MSU) crystals
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
MSU Crystal Preparation: Prepare sterile MSU crystals as described in the literature.[14][16]
-
Inhibitor Administration: Administer this compound or vehicle control to mice.
-
Waiting Period: Allow 30-60 minutes for drug absorption.
-
Induction of Peritonitis: Inject a suspension of MSU crystals (e.g., 1 mg in sterile PBS) i.p. into the mice.
-
Inflammatory Response: Allow the inflammatory response to develop over several hours (e.g., 6-12 hours).
-
Sample Collection and Analysis: Euthanize the mice and collect peritoneal lavage fluid and serum for analysis as described in the LPS model.
Model 3: Chronic Disease Models
To evaluate the long-term efficacy of this compound, chronic disease models where NLRP3 is implicated are necessary. Examples include models of neuroinflammation, metabolic diseases, or autoimmune disorders.[17][18]
General Protocol for a Chronic Model (e.g., Neuroinflammation):
Materials:
-
Transgenic mouse model of neuroinflammation (e.g., APP/PS1 for Alzheimer's disease)
-
This compound formulated for long-term administration (e.g., in drinking water, chow, or daily gavage)
-
Equipment for behavioral testing
-
Reagents for immunohistochemistry and Western blotting/ELISA
Experimental Workflow:
Caption: Workflow for a chronic in vivo neuroinflammation model.
Detailed Procedure:
-
Animal Selection and Grouping: Begin with age-matched transgenic and wild-type mice.
-
Chronic Administration: Administer this compound or vehicle control daily for an extended period (weeks to months).
-
Monitoring: Regularly monitor the health of the animals, including body weight and any clinical signs of disease.
-
Behavioral Testing: Perform relevant behavioral tests at specified time points to assess cognitive or motor function.
-
Endpoint Sample Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, spleen, liver).
-
Tissue Analysis:
-
Process brain tissue for immunohistochemistry to analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and pathology (e.g., Aβ plaques).
-
Prepare tissue homogenates for Western blotting or ELISA to quantify levels of NLRP3 inflammasome components, inflammatory cytokines, and disease-specific markers.
-
Conclusion
The in vivo administration of this compound is a critical step in its preclinical development. The protocols outlined above provide a framework for these studies, from acute models of inflammation to chronic disease models. It is imperative to perform thorough preliminary studies to establish the optimal formulation, dosage, and safety profile for this compound before embarking on large-scale efficacy studies. Careful experimental design and the use of appropriate controls will ensure the generation of robust and reproducible data, paving the way for potential therapeutic applications.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An overview of disease models for NLRP3 inflammasome over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NLRP3 inflammasome suppression improves longevity and prevents cardiac aging in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Nlrp3-IN-29 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-29 is a small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo research settings. Due to the limited public availability of specific data for this compound, the following protocols are based on the well-established characteristics of structurally similar NLRP3 inhibitors. Researchers should always consult the manufacturer's certificate of analysis for compound-specific information, such as molecular weight and purity.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The activation signal (Signal 2) is triggered by a variety of stimuli, including ATP, crystalline structures, and pore-forming toxins, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation of IL-1β and IL-18.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative information for preparing this compound stock solutions. As specific data for this compound is not widely available, the solubility information is based on that of similar NLRP3 inhibitors.
Table 1: this compound Properties
| Property | Value | Notes |
| Molecular Weight ( g/mol ) | Varies | Refer to the manufacturer's certificate of analysis for the exact value. |
| Appearance | White to off-white solid |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommendations |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. Use anhydrous, high-purity DMSO. |
| DMF (Dimethylformamide) | Soluble | An alternative to DMSO for stock solutions. |
| Ethanol | Poorly soluble | Not recommended as a primary solvent. |
| Water / PBS | Insoluble | Do not attempt to dissolve directly in aqueous solutions. |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Use immediately | Not recommended for storage. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Example (assuming a Molecular Weight of 500 g/mol for 1 mL of stock): Mass (mg) = 10 mmol/L * 500 g/mol * 0.001 L = 5 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your final volume of cell culture medium.
-
Formula (C1V1 = C2V2): Volume of stock (V1) = (Final Concentration (C2) * Final Volume (V2)) / Stock Concentration (C1)
-
Example (for a 10 µM final concentration in 1 mL of medium): Volume of stock (µL) = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
-
Prepare the working solution: a. Add the pre-warmed cell culture medium to your experimental vessel (e.g., well of a plate, tube). b. Add the calculated volume of the 10 mM this compound DMSO stock directly to the medium. c. Immediately and gently mix by pipetting up and down or by swirling the plate to ensure rapid and uniform distribution. This is critical to prevent precipitation of the hydrophobic compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equivalent volume of cell culture medium. The final DMSO concentration in all experimental and control wells should be identical and typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Application of NLRP3-IN-29 in Neuroinflammation Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key mediator of neuroinflammation.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological stimuli, triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[4][5][6]
This document provides detailed application notes and protocols for the use of Nlrp3-IN-29, a potent and selective inhibitor of the NLRP3 inflammasome, in neuroinflammation research. Due to the limited availability of specific public data for this compound, the quantitative data and protocols presented herein are based on established methodologies and data from the well-characterized NLRP3 inhibitor, MCC950, and other similar compounds. These protocols can be adapted for the evaluation of this compound and other novel NLRP3 inhibitors.
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process.[7] The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[7] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex.[7] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4] This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[4][5] this compound is expected to act as a direct inhibitor of the NLRP3 inflammasome, preventing its activation and the subsequent downstream inflammatory cascade.
Quantitative Data
The following tables summarize key quantitative data for well-characterized NLRP3 inhibitors, which can serve as a reference for a compound like this compound.
Table 1: In Vitro Inhibitory Potency of NLRP3 Inflammasome Inhibitors
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | [8] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM | [8] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM | [8] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 nM | [8] |
| MC-1 | Not Specified | Nigericin or ATP | IL-1β secretion | 3 nM | [9] |
Table 2: In Vivo Efficacy of NLRP3 Inhibitors in Neuroinflammation Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| MCC950 | Mouse | MPTP-induced Parkinson's disease | Improved behavioral dysfunctions, reduced dopaminergic neuronal degeneration, and inhibited glial cell activation. | [10] |
| MCC7840 | Mouse | 6-hydroxydopamine and α-synuclein fibril models of Parkinson's disease | Attenuated neuroinflammation, preserved dopamine (B1211576) uptake, and reduced blood-brain barrier leakage. | [11] |
| MCC950 | Mouse | Sporadic Alzheimer's disease | Inhibited neuronal pyroptosis and reduced Aβ neurotoxicity. | [12] |
| MC-1 | Mouse | Alzheimer's disease transgenic model | Ameliorated cognitive impairment and decreased cellular senescence. | [9] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of an NLRP3 inhibitor like this compound in both in vitro and in vivo models of neuroinflammation.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Microglia
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome-mediated IL-1β secretion in microglial cells.
Materials:
-
BV-2 microglial cells (or primary microglia)
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with a known NLRP3 activator, such as Nigericin (5-10 µM) or ATP (5 mM), for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation
Objective: To evaluate the therapeutic efficacy of this compound in an LPS-induced mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for mouse IL-1β and TNF-α
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Animal Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral gavage route at a predetermined dose and time point before LPS challenge.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1-5 mg/kg).
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field test, novel object recognition) at a relevant time point after LPS injection to assess cognitive and motor function.
-
Tissue Collection: At a predetermined time point (e.g., 4-24 hours post-LPS), euthanize the animals and perfuse with cold saline. Collect brain tissue.
-
Biochemical Analysis: Homogenize one hemisphere of the brain to measure cytokine levels (IL-1β, TNF-α) using ELISA.
-
Immunohistochemical Analysis: Fix the other hemisphere in 4% paraformaldehyde for immunohistochemical staining of microglial (Iba1) and astrocyte (GFAP) activation in specific brain regions like the hippocampus and cortex.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.
Visualizations
Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: In vitro experimental workflow for determining the IC50 of this compound.
Logical Relationship of Application
Caption: Logical workflow for the preclinical evaluation of this compound in neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel NLRP3 inhibitor shows neuroprotective effect | BioWorld [bioworld.com]
- 10. A selective NLRP3 inflammasome inhibitor attenuates behavioral deficits and neuroinflammation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of NLRP3 Inflammasome Inhibitors in Autoinflammatory Disorders
Disclaimer: As of November 2025, the specific compound "Nlrp3-IN-29" is not widely documented in publicly available scientific literature. Therefore, these application notes and protocols are presented as a comprehensive guide for the evaluation of a novel NLRP3 inflammasome inhibitor, using the well-characterized and potent inhibitor MCC950 as a primary example. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction to the NLRP3 Inflammasome and Autoinflammatory Disorders
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a diverse array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome facilitates the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1]
Dysregulation and hyperactivation of the NLRP3 inflammasome are central to the pathogenesis of a range of autoinflammatory and autoimmune diseases.[1][2][3] These include cryopyrin-associated periodic syndromes (CAPS), a group of rare genetic disorders caused by gain-of-function mutations in the NLRP3 gene.[2] Furthermore, aberrant NLRP3 activation is implicated in more common conditions such as gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[1] Consequently, the development of small molecule inhibitors that directly target the NLRP3 inflammasome represents a promising therapeutic strategy for these debilitating conditions.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which activate pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, crystalline substances (e.g., monosodium urate crystals), pore-forming toxins, or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex.[1] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.
Direct NLRP3 inhibitors, such as MCC950, act by binding to the NLRP3 protein itself, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[1]
Data Presentation: Comparative Potency of NLRP3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for several well-characterized NLRP3 inflammasome inhibitors. It is important to note that IC50 values can vary depending on the cell type, the specific activator used, and the experimental conditions.
| Inhibitor | Cell Type | Activator(s) | Reported IC50 (nM) | Reference(s) |
| MCC950 (CP-456,773) | Murine BMDMs | Various | 7.5 | [4][5] |
| Human Monocyte-Derived Macrophages (hMDMs) | Various | 8.1 | [4][6] | |
| CY-09 | Murine BMDMs | ATP, MSU, Nigericin | Dose-dependent inhibition | [7] |
| Inhibitor X | (Specify) | (Specify) | (To be determined) | |
| This compound | (Specify) | (Specify) | (To be determined) |
BMDMs: Bone Marrow-Derived Macrophages; hMDMs: Human Monocyte-Derived Macrophages; ATP: Adenosine triphosphate; MSU: Monosodium urate.
Experimental Protocols
Protocol 1: In Vitro Evaluation of NLRP3 Inhibitor Potency in Macrophages
This protocol describes a cell-based assay to determine the IC50 value of a test compound (e.g., this compound) by measuring the inhibition of IL-1β secretion from stimulated macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 human monocytic cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
LPS (from E. coli O111:B4)
-
ATP or Nigericin
-
Test inhibitor (e.g., this compound) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for murine or human IL-1β
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
For BMDMs: Differentiate bone marrow cells for 6-7 days in the presence of M-CSF.
-
For THP-1 cells: Differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Seed the differentiated macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Incubate for 30-60 minutes at 37°C.
-
-
Priming (Signal 1):
-
Add LPS to each well to a final concentration of 50-100 ng/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Activation (Signal 2):
-
Prepare a fresh solution of ATP (e.g., 5 mM final concentration) or Nigericin (e.g., 5-10 µM final concentration) in serum-free medium.
-
Add the activator to each well.
-
Incubate for 30-60 minutes for ATP or 1-2 hours for Nigericin at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer.
-
-
IL-1β Quantification:
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background IL-1β in unstimulated controls | Cell stress or contamination | Ensure gentle handling of cells; test for mycoplasma contamination. |
| Low IL-1β signal after stimulation | Inefficient priming or activation | Optimize LPS and ATP/Nigericin concentrations and incubation times. Ensure ATP solution is fresh. |
| High variability between replicates | Inconsistent cell numbers or pipetting errors | Ensure a single-cell suspension before seeding; use calibrated pipettes. |
| Inhibitor precipitation | Poor solubility | Check the solubility of the compound in the culture medium; consider using a lower final concentration of DMSO. |
Protocol 2: In Vivo Evaluation in an Acute Model of Peritonitis
This protocol describes an LPS and ATP-induced model of peritonitis in mice, which is commonly used to assess the in vivo efficacy of NLRP3 inhibitors.[8][9]
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome and NLRP3-related autoinflammatory diseases: From cryopyrin function to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome in Autoinflammatory Diseases and Periodontitis Advance in the Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
Application Notes and Protocols for In Vivo Evaluation of Nlrp3-IN-29
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific in vivo experimental data and established protocols for the compound "Nlrp3-IN-29" are not available in the public domain. The following application notes and protocols are presented as a representative guideline for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor. These are based on established methodologies for well-characterized compounds such as MCC950 and Dapansutrile.[1][2][3] Researchers must optimize these protocols based on the specific pharmacokinetic and pharmacodynamic properties of this compound.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][4] It is a multiprotein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in the pathogenesis of a broad spectrum of inflammatory disorders, including autoimmune diseases, metabolic syndromes, and neurodegenerative conditions.[7][8]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as TNF-α. This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[4][6][8]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate), and potassium efflux, triggers the assembly of the NLRP3 inflammasome complex.[6][7][9] This complex comprises NLRP3, the adaptor protein ASC, and pro-caspase-1.[6] Assembly leads to the autocatalytic cleavage and activation of caspase-1.[4][5] Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[4][5] It also cleaves gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[4][9]
Given its central role in inflammation, the development of small molecule inhibitors targeting the NLRP3 inflammasome, such as the hypothetical this compound, is a highly promising therapeutic strategy.[10][11]
Signaling Pathways of NLRP3 Inflammasome Activation
The NLRP3 inflammasome can be activated through canonical, non-canonical, and alternative pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: NLRP3 inflammasome signaling pathways and hypothesized point of inhibition.
Experimental Protocols
General Considerations
-
Animal Models: Choice of animal model is critical and depends on the disease indication. C57BL/6 mice are commonly used for induced models of inflammation.[12][13] Genetically modified models (e.g., db/db mice for diabetes, ApoE-/- for atherosclerosis) are used for specific chronic diseases.[14][15]
-
Drug Formulation and Administration: this compound must be formulated in a suitable vehicle for in vivo administration (e.g., PBS, CMC-Na, or a solution containing DMSO and PEG). The route of administration (intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)) should be determined based on the compound's properties.[16][17][18]
-
Dose-Ranging Studies: It is essential to perform initial dose-ranging studies to determine the optimal therapeutic dose of this compound that provides efficacy without toxicity.
Protocol 1: LPS-Induced Systemic Inflammation in Mice (Acute Model)
This model is widely used to assess the acute in vivo efficacy of NLRP3 inhibitors.[2]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound and vehicle
-
Sterile, pyrogen-free saline
-
ELISA kits for mouse IL-1β
Workflow Diagram:
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Procedure:
-
Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: LPS + ATP + Vehicle
-
Group 3: LPS + ATP + this compound (Low Dose)
-
Group 4: LPS + ATP + this compound (Mid Dose)
-
Group 5: LPS + ATP + this compound (High Dose)
-
Group 6 (Optional): LPS + ATP + Positive Control (e.g., MCC950 at 10 mg/kg)
-
-
Dosing: Administer this compound, vehicle, or positive control via the chosen route (e.g., i.p. injection) 30-60 minutes prior to LPS priming.
-
Priming (Signal 1): Inject mice i.p. with LPS (e.g., 20 mg/kg).
-
Activation (Signal 2): After 3-4 hours, challenge the mice with an i.p. injection of ATP (e.g., 15 mg/kg).
-
Sample Collection: 30-60 minutes after the ATP challenge, euthanize the mice and collect peritoneal lavage fluid and blood (for serum).
-
Analysis: Measure the concentration of mature IL-1β in the peritoneal lavage fluid and serum using an ELISA kit.[19] Other inflammatory markers can also be assessed.
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Chronic Model)
This model is relevant for studying inflammatory bowel disease (IBD), where the NLRP3 inflammasome plays a significant role.[12]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS)
-
This compound and vehicle
-
Formalin and paraffin (B1166041) for histology
Procedure:
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: Administer this compound or vehicle daily via a suitable route (e.g., oral gavage) either prophylactically (starting at the same time as DSS) or therapeutically (starting after DSS induction).[12][13]
-
Monitoring: Monitor mice daily for:
-
Body weight loss
-
Disease Activity Index (DAI), which scores stool consistency and rectal bleeding.
-
-
Endpoint Analysis: At the end of the study (e.g., day 10), euthanize the mice.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are representative tables based on data for established NLRP3 inhibitors.
Table 1: Representative Efficacy of an NLRP3 Inhibitor in an Acute Peritonitis Model
| Treatment Group | Dose (mg/kg, i.p.) | Peritoneal IL-1β (pg/mL) | Percent Inhibition |
| Vehicle Control | - | 50 ± 15 | - |
| LPS + MSU + Vehicle | - | 1250 ± 150 | 0% |
| LPS + MSU + Inhibitor | 5 | 750 ± 100 | 40% |
| LPS + MSU + Inhibitor | 10 | 300 ± 50 | 76% |
| LPS + MSU + Inhibitor | 20 | 100 ± 25 | 92% |
| (Data are hypothetical, presented as mean ± SEM, and based on typical results for NLRP3 inhibitors like MCC950 and Dapansutrile)[20][21] |
Table 2: Representative Efficacy of an NLRP3 Inhibitor in a DSS-Induced Colitis Model
| Treatment Group | Daily Dose (p.o.) | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Healthy Control | - | +2.5 ± 0.5 | 0.1 ± 0.1 | 8.5 ± 0.3 |
| DSS + Vehicle | - | -15.2 ± 2.1 | 3.5 ± 0.4 | 5.2 ± 0.4 |
| DSS + Inhibitor | 20 mg/kg | -8.1 ± 1.5 | 2.1 ± 0.3 | 6.8 ± 0.5 |
| DSS + Inhibitor | 40 mg/kg | -5.5 ± 1.2 | 1.4 ± 0.2 | 7.5 ± 0.3 |
| *p < 0.05 vs. DSS + Vehicle. (Data are hypothetical, presented as mean ± SEM, and based on typical results for NLRP3 inhibitors)[12] |
Table 3: Pharmacokinetic Parameters of Representative NLRP3 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| MCC950 | 20 | p.o. | 25,333 | ~1.0 | ~3.0 | 68% |
| YQ128 | 20 | p.o. | - | - | 6.6 | 10% |
| Dapansutrile | 1000 (human) | p.o. | 32,000 | - | ~24 | - |
| (Data compiled from various sources for reference)[21][22][23][24] |
Outcome Measures and Assays
A multi-faceted approach is required to confirm the efficacy and mechanism of action of this compound.
-
Cytokine Analysis: Measurement of mature IL-1β and IL-18 in serum, peritoneal lavage fluid, or tissue homogenates is a primary readout of NLRP3 inflammasome activation.[19][25] ELISA is the most common method.[19]
-
Western Blotting: This technique can be used to detect the cleaved (active) forms of caspase-1 (p20 subunit) and gasdermin D in cell lysates or supernatants, providing direct evidence of inflammasome activation.[19][25][26]
-
ASC Speck Visualization: A hallmark of inflammasome activation is the oligomerization of the adaptor protein ASC into a large, single "speck" within the cell.[27] This can be visualized by immunofluorescence microscopy or quantified by flow cytometry in immune cells isolated from treated animals.[25][27]
-
Histopathology: H&E staining of tissues from disease models allows for the scoring of immune cell infiltration and tissue damage, providing a crucial assessment of therapeutic efficacy.[12]
-
Flow Cytometry: Can be used to quantify specific immune cell populations (e.g., neutrophils, macrophages) that infiltrate tissues in response to inflammation.[16]
Caption: Logical relationship for in vivo efficacy assessment.
Conclusion
The protocols and data frameworks presented here provide a robust starting point for the in vivo evaluation of novel NLRP3 inflammasome inhibitors like this compound. A systematic approach, beginning with acute models to establish proof-of-concept and followed by more complex chronic disease models, is essential. Careful optimization of dosing, administration route, and timing, combined with a comprehensive panel of outcome measures, will be critical for successfully advancing novel NLRP3 inhibitors toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NLRP3 Inflammasome Inhibitor OLT1177 Suppresses Onset of Inflammation in Mice with Dextran Sulfate Sodium-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 14. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NLRP3-Mediated Inflammation in Atherosclerosis and Associated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Genetic deletion or pharmacologic inhibition of the Nlrp3 inflammasome did not ameliorate experimental NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dapansutrile - Wikipedia [en.wikipedia.org]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. adipogen.com [adipogen.com]
- 27. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-Target Effects of NLRP3-IN-29
Welcome to the technical support center for NLRP3-IN-29. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound, ensuring the accuracy and reliability of your experimental results.
Disclaimer
Publicly available information on the specific selectivity profile and off-target effects of this compound is limited. Therefore, this guide provides strategies and protocols based on best practices for characterizing novel NLRP3 inflammasome inhibitors. The provided experimental workflows are essential for validating the on-target activity and identifying potential off-target effects of this compound in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target mechanism of action for this compound?
A1: this compound is designed to be an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide range of stimuli, triggers the activation of caspase-1.[1] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.[1][2] A specific NLRP3 inhibitor should block these downstream events by directly targeting a component of the inflammasome complex.
Q2: What are the most common potential off-target pathways for NLRP3 inhibitors?
A2: While highly selective inhibitors are the goal, small molecules can sometimes interact with unintended targets. For NLRP3 inhibitors, common off-target concerns include:
-
Inhibition of the NF-κB pathway: The "priming" step for NLRP3 activation is often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[3] An inhibitor that suppresses NF-κB would appear to block IL-1β release, but this would be an indirect, off-target effect.[3]
-
Inhibition of other inflammasomes: Some compounds may lack specificity and inhibit other inflammasome complexes like NLRC4 or AIM2.[3]
-
Kinase inhibition: Due to structural similarities in ATP-binding pockets across the human kinome, small molecule inhibitors can sometimes have off-target effects on various protein kinases.[3]
-
General cytotoxicity: At higher concentrations, some compounds may induce cell death through mechanisms unrelated to the inhibition of pyroptosis.[3]
Q3: How can I distinguish between on-target inhibition of pyroptosis and off-target cytotoxicity?
A3: This is a critical validation step. NLRP3 activation can lead to pyroptosis, an inflammatory form of cell death. A true NLRP3 inhibitor should prevent this cell death. If you observe significant cell death in your cultures when treated with this compound, it could be an off-target cytotoxic effect. To distinguish between these, you should perform a standard cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release, in parallel with your inflammasome activation assay.[3] An on-target effect would show reduced LDH release in the presence of an NLRP3 activator, while an off-target cytotoxic effect would show increased LDH release regardless of inflammasome activation.
Q4: Why is it important to measure both IL-1β and TNF-α?
A4: Measuring both IL-1β and another NF-κB-dependent cytokine, like TNF-α, is a key experiment to assess specificity.[3] IL-1β release is the downstream result of NLRP3 inflammasome activation. In contrast, TNF-α release is typically dependent on the NF-κB priming pathway but not the NLRP3 inflammasome itself. A specific NLRP3 inhibitor should reduce IL-1β levels without significantly affecting TNF-α secretion.[3][4] If this compound inhibits both, it suggests a potential off-target effect on the upstream NF-κB signaling pathway.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action Plan |
| Inhibition of both IL-1β and TNF-α/IL-6 is observed. | Off-target effect on the NF-κB pathway. The compound may be inhibiting the upstream priming signal, not the NLRP3 inflammasome directly. | 1. Perform a time-of-addition experiment: Add this compound after the LPS priming step but before the NLRP3 activator (e.g., Nigericin). If the compound is still effective, it is more likely to be targeting NLRP3 directly. 2. Measure NF-κB activation: Directly assess NF-κB pathway activation by measuring phosphorylation of p65 or IκBα via Western blot. 3. Use a lower concentration: Off-target effects are often more pronounced at higher concentrations. Perform a dose-response curve to find the lowest effective concentration for NLRP3 inhibition. |
| Significant cell death is observed at concentrations intended to inhibit NLRP3. | Off-target cytotoxicity. The compound may be toxic to the cells through a mechanism independent of NLRP3. | 1. Perform a cytotoxicity assay: Use an LDH release or other cell viability assay to determine the cytotoxic concentration of this compound in the absence of inflammasome activators. 2. Compare IC50 and CC50: Determine the IC50 for NLRP3 inhibition (IL-1β release) and the CC50 (50% cytotoxic concentration). A good inhibitor should have a large window between these two values. 3. Use apoptosis markers: Assess whether the observed cell death is apoptotic (e.g., via Annexin V staining or caspase-3 cleavage), which would be distinct from on-target pyroptosis inhibition. |
| Inconsistent results between different experiments or cell types. | 1. Cell passage number: Cell lines can lose responsiveness at high passage numbers. 2. Reagent variability: Lot-to-lot variations in LPS or other activators can occur. 3. Cell-type specific off-targets: Different cell types may express varying levels of potential off-target proteins. | 1. Maintain low passage numbers for cell lines like THP-1. 2. Test new lots of reagents and establish a new dose-response curve for activators. 3. Validate key findings in a second cell type, such as primary bone marrow-derived macrophages (BMDMs), if possible. |
| Compound inhibits NLRP3 activation by one stimulus (e.g., Nigericin) but not another (e.g., MSU crystals). | Stimulus-specific pathway differences or off-target effects. While many stimuli converge on NLRP3, the upstream signaling events can differ. The compound might be inhibiting one of these upstream events rather than NLRP3 itself. | 1. Test against a broader panel of activators: Use multiple NLRP3 activators with different upstream mechanisms (e.g., ATP, MSU crystals, silica). A direct NLRP3 inhibitor should be effective against all of them. 2. Use a positive control inhibitor: Benchmark the activity of this compound against a well-characterized, direct NLRP3 inhibitor like MCC950. |
Experimental Protocols & Methodologies
Protocol 1: Assessing this compound Specificity for NLRP3 over NF-κB
-
Cell Culture and Priming:
-
Plate bone marrow-derived macrophages (BMDMs) or human THP-1 cells at an appropriate density.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with a dose-range of this compound for 1 hour before adding the NLRP3 activator.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MCC950).
-
-
NLRP3 Activation:
-
Stimulate the primed cells with a specific NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β using an ELISA kit.
-
In parallel, measure the concentration of TNF-α from the same supernatants using a separate ELISA kit.
-
-
Data Analysis:
-
Calculate the IC50 for IL-1β inhibition.
-
Observe any significant reduction in TNF-α levels at concentrations that inhibit IL-1β. A specific inhibitor should have minimal effect on TNF-α.
-
Protocol 2: Evaluating Specificity Against Other Inflammasomes
-
Cell Culture and Priming:
-
Culture BMDMs as described above. Prime with LPS for NLRP3 and AIM2 activation. No priming is typically needed for NLRC4.
-
-
Inhibitor Treatment:
-
Treat cells with this compound or a vehicle control for 1 hour.
-
-
Inflammasome Activation:
-
NLRP3: Activate with Nigericin or ATP.
-
AIM2: Transfect cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4: Infect cells with Salmonella typhimurium to activate the NLRC4 inflammasome.
-
-
Readout:
-
Measure IL-1β release by ELISA from the supernatants of all conditions.
-
-
Data Analysis:
-
A truly selective NLRP3 inhibitor should significantly block IL-1β release only in the NLRP3-activated samples, with no effect on IL-1β release triggered by AIM2 or NLRC4 activators.
-
Visualization of Pathways and Workflows
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: Experimental workflow for assessing NLRP3 inhibitor specificity.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP-3 Inflammasome: A Key Target, but Mostly Overlooked following SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nlrp3-IN-29 Dosage for In Vivo Efficacy
Welcome to the technical support center for Nlrp3-IN-29. This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage and experimental design for this novel NLRP3 inflammasome inhibitor. The following information is curated to address common challenges and provide clear, actionable guidance for your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3][4][5] this compound is designed to interfere with the assembly or activation of this complex, thereby reducing the downstream inflammatory response. The precise binding site and inhibitory mechanism should be confirmed by specific in vitro studies.
Q2: What is the first step in determining the in vivo dosage of this compound?
A2: The initial step is to conduct a thorough literature review for any available data on this compound or structurally similar compounds.[6] Since specific data for this compound is limited, the next critical step is to perform a dose-range finding study in your chosen animal model.[6] This study should start with doses extrapolated from its in vitro IC50 (half-maximal inhibitory concentration) and any available pharmacokinetic (PK) data.
Q3: What are the common routes of administration for NLRP3 inhibitors in animal models?
A3: The choice of administration route depends on the compound's physicochemical properties (e.g., solubility, stability) and the experimental design. Common routes for NLRP3 inhibitors include:
-
Oral (p.o.) gavage: Preferred for convenience and clinical relevance if the compound has good oral bioavailability.[6][7]
-
Intraperitoneal (i.p.) injection: A common and effective route for systemic delivery in rodent models.[6]
-
Intravenous (i.v.) injection: Used for direct systemic administration to achieve rapid and precise plasma concentrations, bypassing absorption barriers.[6]
-
Subcutaneous (s.c.) injection: Another option for systemic delivery.[6]
Q4: How can I assess the efficacy of this compound in my in vivo model?
A4: Efficacy is primarily assessed by measuring the downstream biomarkers of NLRP3 inflammasome activation. Key biomarkers include the levels of mature IL-1β and IL-18 in plasma, serum, peritoneal lavage fluid, or tissue homogenates.[6] A significant reduction in these cytokine levels in the this compound treated group compared to the vehicle control group indicates target engagement and efficacy.
Q5: What are the signs of toxicity I should monitor for during in vivo studies?
A5: It is crucial to monitor animals for any signs of toxicity, which can include:
-
Changes in body weight (more than 15-20% loss is a common endpoint) and food/water intake.[6]
-
Behavioral changes such as lethargy, ruffled fur, or social isolation.[6]
-
Clinical signs like labored breathing or changes in posture.
-
At the end of the study, organ-specific toxicity can be assessed via histopathology and measurement of liver and kidney function markers in the blood.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observed efficacy in the in vivo model. | 1. Inadequate Dosage: The administered dose is too low to achieve a therapeutic concentration at the target site of inflammation. | Conduct a dose-escalation study to evaluate higher doses. Monitor closely for toxicity.[6] |
| 2. Poor Bioavailability/Pharmacokinetics: The compound is poorly absorbed, rapidly metabolized, or cleared, resulting in insufficient exposure. | Perform pharmacokinetic (PK) studies to determine the compound's half-life (T1/2), peak plasma concentration (Cmax), and time to Cmax (Tmax).[6] This data will inform optimal dosing frequency and administration route. | |
| 3. Formulation Issues: The compound is precipitating out of the vehicle solution, leading to inconsistent and inaccurate dosing. | Optimize the formulation. This compound may have low aqueous solubility. Test different vehicles (e.g., mixtures of DMSO, PEG300, Tween-80, or corn oil) to ensure the compound remains in solution.[8][9][10] Always prepare fresh formulations and visually inspect for precipitation before administration. | |
| 4. Inappropriate Animal Model: The chosen disease model may not be primarily driven by the NLRP3 inflammasome. | Validate the role of the NLRP3 inflammasome in your model using NLRP3 knockout animals or by confirming the upregulation of NLRP3 pathway components in diseased animals.[6] | |
| Observed toxicity or adverse events in animals. | 1. Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD). | Reduce the dose or the frequency of administration. Conduct an MTD study to identify the highest dose that does not cause unacceptable toxicity.[6] |
| 2. Off-Target Effects: The inhibitor may be interacting with other cellular targets, leading to toxicity. | Conduct in vitro selectivity profiling against a panel of other relevant proteins or receptors to assess the compound's specificity.[6] | |
| 3. Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Always include a control group that receives only the vehicle to assess its effects. If toxicity is observed in this group, explore alternative, well-tolerated vehicles.[6][9] | |
| High variability in experimental results. | 1. Inconsistent Formulation: The compound is not uniformly suspended or dissolved in the vehicle, leading to variable dosing between animals. | Ensure the formulation protocol is robust and followed precisely. Use sonication or vortexing to create a homogenous solution or suspension. Prepare a single batch of formulation for all animals in an experimental group where possible. |
| 2. Lot-to-Lot Variability of Inhibitor: Different batches of the synthesized inhibitor may have variations in purity or composition. | Functionally validate each new lot of this compound with a simple in vitro assay (e.g., measuring IC50 for IL-1β release from LPS/ATP-stimulated macrophages) to ensure consistent potency.[11] |
Quantitative Data Summary
Since specific in vivo data for this compound is not publicly available, the following table summarizes dosages and routes for other well-characterized NLRP3 inhibitors to provide a reference point for initial experimental design.
| Compound | Animal Model | Disease/Indication | Dosage | Route of Administration | Key Findings |
| MCC950 | C57BL/6 Mice | Spinal Cord Injury | 10 or 50 mg/kg, daily | i.p. injection | Mitigated disease severity.[12] |
| MCC950 | C57BL/6 Mice | In vivo IL-1β release | 0.4 - >4 mg/kg | i.p. injection | Dose-dependently attenuated IL-1β levels.[13] |
| Oridonin | Rabbit | Atherosclerosis | 20 mg/kg, daily | Oral | Reduced atherosclerotic lesion severity and IL-1β levels.[12] |
| Compound 7 | C57BL/6 Mice | Pharmacokinetics | 3 mg/kg | Oral | Showed good oral absorption and a half-life of 2.86 hours.[7] |
| NLRP3-IN-20 | C57BL/6 Mice | Pharmacokinetics | 10 mg/kg | Oral | Demonstrated 85.21% oral bioavailability.[8] |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
This protocol outlines a general procedure to determine the effective and tolerated dose range of this compound in a mouse model of acute inflammation.
1. Animal Model:
-
Use 8-12 week old C57BL/6 mice.
-
Select an acute, NLRP3-dependent model, such as LPS and ATP-Induced Peritonitis.[14][15]
2. Groups (n=6-8 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose this compound (e.g., 5 mg/kg)
-
Group 3: Medium Dose this compound (e.g., 20 mg/kg)
-
Group 4: High Dose this compound (e.g., 50 mg/kg)
-
Note: Dose levels should be selected based on in vitro potency and data from similar compounds.
3. Formulation and Administration:
-
Prepare the this compound formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9][10]
-
Administer the inhibitor or vehicle via the chosen route (e.g., i.p. injection) 30-60 minutes before the inflammatory challenge.[14]
4. Inflammatory Challenge (LPS/ATP Model):
-
Priming (Signal 1): Inject mice intraperitoneally with LPS (e.g., 20 mg/kg).[14]
-
Activation (Signal 2): After 3-4 hours, inject mice intraperitoneally with ATP (e.g., 500 mg/kg or a dose determined by prior titration).[14]
5. Sample Collection:
-
30-60 minutes after ATP injection, euthanize the mice.[14]
-
Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.[14]
-
Collect blood via cardiac puncture for serum or plasma preparation.[14]
6. Efficacy Assessment:
-
Centrifuge the peritoneal lavage fluid and collect the supernatant.
-
Measure IL-1β and IL-18 concentrations in the lavage fluid and/or serum using commercially available ELISA kits.
-
Analyze the data to determine the dose at which this compound significantly inhibits cytokine release.
Protocol 2: Preparation of an Oral Formulation
This protocol provides a starting point for formulating this compound for oral gavage.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Water
2. Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or sonication may aid dissolution.[9][10]
-
In a separate sterile tube, prepare the vehicle by combining PEG300, Tween-80, and Saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% Saline.[9][10]
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing continuously to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the formulation should be kept as low as possible (ideally ≤10%).
-
Visually inspect the final formulation for clarity and absence of precipitates before administration.
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3-IN-20 | NLR | 2428478-22-0 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: NLRP3-IN-29 Cytotoxicity Assessment
Welcome to the technical support center for the use of NLRP3-IN-29. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information, troubleshooting assistance, and frequently asked questions (FAQs) regarding the assessment of this compound cytotoxicity in cell lines. Our goal is to help you design and execute your experiments with confidence and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[4] This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[5] Activated caspase-1 can also cleave gasdermin D to induce a form of inflammatory cell death known as pyroptosis.[5] this compound is designed to inhibit the activation of the NLRP3 inflammasome, thereby blocking these downstream inflammatory events.
Q2: In which cell lines can I use this compound?
A2: this compound can be used in a variety of cell lines that express the necessary components of the NLRP3 inflammasome. Commonly used cell lines for studying NLRP3 inflammasome activity include human monocytic cell lines like THP-1 (often differentiated into macrophages with PMA) and mouse macrophage cell lines such as J774A.1 or bone marrow-derived macrophages (BMDMs).[6] The choice of cell line will depend on your specific research question. It is crucial to confirm the expression and functional activity of the NLRP3 inflammasome in your chosen cell line before initiating experiments.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. A typical starting point for in vitro cell-based assays would be to perform a dose-response curve ranging from 0.1 µM to 10 µM. It is essential to identify a concentration that effectively inhibits NLRP3 inflammasome activation without inducing significant cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Note that the final concentration of DMSO in your culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table provides an example of how to present cytotoxicity data for this compound. Please note that these are representative values and the actual cytotoxicity will vary depending on the cell line, incubation time, and assay method used. It is imperative to perform your own cytotoxicity assessment.
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| THP-1 (differentiated) | MTT | 24 | > 20 |
| J774A.1 | LDH Release | 24 | > 20 |
| Primary BMDMs | CellTiter-Glo | 24 | > 15 |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the highest concentration used for the inhibitor). Remove the old medium and add the medium with the different concentrations of this compound or vehicle control to the cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
The LDH (lactate dehydrogenase) release assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[9][10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include wells for "no cell" background control, "vehicle-treated" negative control, and "maximum LDH release" positive control (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[11]
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and its contents to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assay | - Contamination of reagents or cell culture. - Phenol (B47542) red in the medium interfering with colorimetric assays. | - Use fresh, sterile reagents and aseptic techniques. - Test for mycoplasma contamination. - Use phenol red-free medium for the assay. |
| Inconsistent results between experiments | - Variability in cell health, passage number, or seeding density. - Inaccurate pipetting. - Instability of this compound in culture medium. | - Use cells within a consistent and low passage number range. - Ensure a homogeneous cell suspension during seeding. - Use calibrated pipettes and ensure proper mixing. - Prepare fresh dilutions of the compound for each experiment. |
| Observed cytotoxicity at expected inhibitory concentrations | - Off-target effects of the compound. - NLRP3 inflammasome-mediated pyroptosis. | - Determine the therapeutic window where NLRP3 is inhibited without significant cell death. - Include controls to distinguish between compound-induced cytotoxicity and activation-induced cell death (e.g., cells treated with an NLRP3 activator alone). |
| No observed cytotoxicity at high concentrations | - The compound has a wide therapeutic window. - The chosen assay is not sensitive enough. | - This is a desirable characteristic. - Confirm the lack of cytotoxicity using multiple, mechanistically different assays (e.g., membrane integrity and metabolic activity). |
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
Navigating In Vivo Delivery of Nlrp3-IN-29: A Technical Support Center
Welcome to the technical support center for Nlrp3-IN-29. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the in vivo delivery of this potent NLRP3 inflammasome inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[4][5][6] this compound is designed to interfere with the assembly and activation of this complex, thereby reducing the inflammatory response.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility, which can lead to poor absorption, low bioavailability, and suboptimal therapeutic efficacy in in vivo models.[7][8] The main challenge is to develop a stable formulation that effectively delivers the compound to the target tissue.
Q3: What are the recommended routes of administration for this compound in animal models?
A3: Common routes of administration for NLRP3 inhibitors in preclinical studies include oral (PO) gavage, intraperitoneal (IP) injection, and intravenous (IV) injection.[9][10] The choice of administration route depends on the experimental design, the target tissue, and the physicochemical properties of the formulation.
Q4: Should I be concerned about potential off-target effects of this compound?
A4: While this compound is designed for selectivity, it is crucial to assess for potential off-target effects in your in vivo studies. It is recommended to include appropriate controls to monitor for unforeseen toxicity or modulation of other signaling pathways. For instance, some well-characterized NLRP3 inhibitors like MCC950 have demonstrated high selectivity for the NLRP3 inflammasome over others such as AIM2 and NLRC4.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of poorly soluble compounds like this compound.
| Problem | Potential Cause | Troubleshooting Steps & Optimization |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle composition: A common strategy for poorly soluble compounds is to use a co-solvent system. A typical formulation might consist of DMSO, a surfactant like Tween-80, and a carrier oil or saline.[8][10] 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound. 3. Gentle heating: Warming the vehicle to 37-40°C may improve solubility, but ensure the compound is stable at this temperature. |
| Inconsistent in vivo efficacy | Variable bioavailability due to formulation instability or rapid metabolism. | 1. Assess formulation stability: Visually inspect the formulation for any signs of precipitation before each administration. 2. Conduct pharmacokinetic (PK) studies: Determine the half-life and bioavailability of this compound in your model to optimize the dosing regimen.[7] 3. Consider alternative formulations: Lipid-based formulations or nanoformulations can sometimes improve the stability and bioavailability of hydrophobic compounds. |
| Observed toxicity or adverse events in animals | Vehicle toxicity or off-target effects of the compound. | 1. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to rule out vehicle-induced effects.[10] 2. Reduce the concentration of co-solvents: High concentrations of DMSO can be toxic. Aim for the lowest concentration necessary to keep the compound in solution. 3. Purify the compound: Ensure the purity of your this compound batch to eliminate the possibility of contaminants causing toxicity. |
Experimental Protocols
Protocol 1: General Formulation for Intraperitoneal (IP) Injection
This protocol provides a starting point for formulating this compound for IP administration in mice. Optimization may be required based on the specific properties of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. An ultrasonic bath may be used to aid dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear. If not, further optimization of the vehicle composition is necessary.
Protocol 2: In Vivo Efficacy Testing in a Mouse Model of Acute Inflammation
This protocol outlines a general workflow for evaluating the efficacy of this compound in a monosodium urate (MSU) crystal-induced peritonitis model.
Materials:
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Monosodium urate (MSU) crystals
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
Inhibitor Administration: Administer the this compound formulation or vehicle control to the mice via IP injection at the desired dose.
-
Induction of Peritonitis: After a predetermined pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with a suspension of MSU crystals in sterile PBS.
-
Sample Collection: At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice and collect peritoneal lavage fluid and blood samples.
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., IL-1β) by ELISA.
-
Analyze the cell pellet for immune cell infiltration, particularly neutrophils, by flow cytometry.
-
Measure cytokine levels in the serum by ELISA.
-
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of the NLRP3 inflammasome improves metabolic health and lifespan in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Precipitation of Nlrp3-IN-29 in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of Nlrp3-IN-29 precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility characteristics of this compound?
A1: this compound, like many small molecule inhibitors, is characterized by its high hydrophobicity. This means it exhibits good solubility in organic solvents but is practically insoluble in aqueous solutions such as water, phosphate-buffered saline (PBS), or cell culture media.[1][2] To effectively work with this compound, it is essential to first prepare a concentrated stock solution in a suitable organic solvent.[1]
Q2: Why is my this compound precipitating when I dilute it into my aqueous buffer or cell culture medium?
A2: Precipitation of this compound upon dilution into an aqueous medium is a common issue stemming from its hydrophobic nature.[1][3] This phenomenon, sometimes referred to as the "Uso effect," occurs when a compound dissolved in a "good" solvent (like DMSO) is rapidly diluted into a "poor" solvent (the aqueous medium), causing it to "crash out" of the solution.[4] The primary causes for this are:
-
Exceeding the Solubility Limit: The final concentration of this compound in the aqueous solution is higher than its solubility threshold.
-
Insufficient Organic Co-solvent: The final percentage of the organic solvent (e.g., DMSO) in the working solution is too low to maintain the compound's solubility.[1]
Q3: What is the recommended solvent and storage procedure for this compound stock solutions?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][3][4] It is crucial to use a fresh, high-quality grade of DMSO, as absorbed moisture can negatively affect the solubility and stability of the compound.[3][4] For long-term storage, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[2][4] For shorter-term storage, -20°C is acceptable for up to one month.[4]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines.[4][5] While some cell lines may tolerate up to 0.5%, this should be determined empirically for your specific experimental system.[4][5] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.[3][6]
Data Presentation: Solubility and Concentration Guidelines
The following tables summarize key quantitative data for working with this compound and similar NLRP3 inhibitors.
Table 1: Solubility of this compound and Analogs in Common Solvents
| Solvent | Solubility | Recommendations & Key Considerations |
| DMSO | High (e.g., >70 mg/mL for similar inhibitors)[1] | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO.[1][4] |
| Dimethylformamide (DMF) | High (e.g., ~30 mg/mL for similar inhibitors)[1] | An alternative to DMSO for stock solutions. |
| Ethanol | Low to Insoluble[1][2] | Not recommended as a primary solvent for stock solutions. |
| Water, PBS, Cell Culture Media | Insoluble[1][2] | Direct dissolution will lead to precipitation. These are for final working solutions after dilution from a stock. |
Note: Specific solubility values for this compound are not widely published, but data from structurally similar NLRP3 inhibitors provide a strong indication of its properties.[1]
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effects | Recommendation |
| < 0.1% | Generally safe for most cell lines with minimal cytotoxicity.[5] | Recommended for most applications. |
| 0.1% - 0.5% | Tolerated by many cell lines, but sensitivity can vary.[5] | Requires careful validation and appropriate vehicle controls. |
| > 0.5% | May cause toxicity in some cell lines, especially with longer exposure.[5] | Not generally recommended due to the high potential for confounding off-target effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol is designed to minimize precipitation when preparing aqueous working solutions for cell-based assays.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution.
-
Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[1]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Pre-warm the Aqueous Medium:
-
Prepare the Working Solution (Serial Dilution Recommended):
-
Method A (Direct Dilution for Low Concentrations): For very low final concentrations, you may add the DMSO stock solution drop-wise to the pre-warmed medium while vortexing or swirling vigorously to ensure rapid and even distribution.[2]
-
Method B (Intermediate Dilution - Recommended):
-
Create an intermediate dilution of your stock solution in 100% DMSO if needed to achieve the desired final concentration.
-
Pipette the required volume of the final DMSO stock into an empty microcentrifuge tube.
-
Slowly add the pre-warmed cell culture medium to the tube in a drop-wise manner while gently vortexing or flicking the tube.[4] This gradual change in solvent polarity helps to keep the compound in solution.
-
-
-
Final Check:
-
Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration or optimizing the dilution method.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Medium
This protocol helps you empirically determine the solubility limit of this compound in your specific cell culture medium.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Create a series of dilutions of the this compound stock solution in your cell culture medium in sterile microcentrifuge tubes. For example, prepare dilutions ranging from 1 µM to 100 µM.
-
Maintain a consistent final DMSO concentration across all dilutions and include a vehicle control (medium with DMSO only).
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.[7]
-
Visually inspect for precipitation. A clear solution indicates that the compound is soluble at that concentration. You can also check for micro-precipitates under a microscope. The highest concentration that remains clear is your working maximum.
Troubleshooting Guide
Issue: Precipitation is observed immediately upon adding the this compound stock to the aqueous medium.
| Possible Cause | Recommended Solution |
| High localized concentration ("Uso effect") [4] | Avoid adding the DMSO stock directly into the full volume of medium. Instead, add the medium to the small volume of DMSO stock drop-wise while vortexing to ensure a gradual solvent exchange.[4] |
| Final concentration exceeds solubility limit | Perform a dose-response experiment to determine the optimal effective concentration for your assay, which may be lower than the concentration at which precipitation occurs.[6] |
| Low temperature of the aqueous medium | Always use medium that has been pre-warmed to 37°C, as solubility often increases with temperature.[2][4] |
Issue: The solution appears clear initially but becomes cloudy or shows precipitation over time during incubation.
| Possible Cause | Recommended Solution |
| Limited stability or solubility in the medium over time | Prepare working solutions fresh, immediately before use.[2] Do not store diluted aqueous solutions. |
| Interaction with serum proteins | Consider using a carrier protein like bovine serum albumin (BSA) in your medium, which can help to keep hydrophobic compounds in solution.[2] |
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Assay
Caption: General experimental workflow for assessing this compound efficacy in cell-based assays.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting the precipitation of this compound in aqueous solutions.
References
Validation & Comparative
Nlrp3-IN-29: A Comparative Analysis of its Inhibitory Potency on IL-1β Release
For researchers engaged in the study of inflammatory diseases, the NLRP3 inflammasome represents a critical therapeutic target. Its dysregulation is a key driver in a host of pathologies, making the evaluation of novel inhibitors a priority. This guide provides a comparative analysis of Nlrp3-IN-29, a sulfonylurea-based compound, and other established NLRP3 inhibitors, with a focus on their efficacy in suppressing interleukin-1β (IL-1β) release. The following sections present quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and workflows to assist researchers in making informed decisions for their studies.
Quantitative Comparison of NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) for IL-1β release in cellular assays. The table below summarizes the reported IC50 values for this compound and a selection of alternative NLRP3 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell type, stimulus, and assay format can influence the results.
| Inhibitor | IC50 (IL-1β Release) | Cell Type | Activator(s) | Reference |
| This compound (Compound 5m) | 0.029 µM (29 nM) | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [1] |
| MCC950 | 7.5 nM | Mouse BMDMs | ATP | |
| Dapansutrile (OLT1177) | ~1 µM | Human Monocytes | Not Specified | |
| Oridonin | ~0.75 µM | Not Specified | Not Specified | |
| CY-09 | 6 µM | Mouse BMDMs | Not Specified |
Note: this compound is identified as compound 5m in the cited reference.[1]
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical workflow for evaluating inhibitor potency.
Caption: The NLRP3 inflammasome signaling pathway.
Caption: Experimental workflow for NLRP3 inhibitor testing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.
In Vitro IL-1β Release Assay (Mouse BMDMs)
This protocol is designed to measure the inhibitory effect of a compound on NLRP3-dependent IL-1β secretion in mouse bone marrow-derived macrophages (BMDMs).
1. Cell Culture and Seeding:
- Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
- Differentiate the cells into BMDMs by culturing for 6-7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
- Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
2. Inflammasome Priming (Signal 1):
- Prime the BMDMs by replacing the culture medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4.
- Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.
3. Inhibitor Treatment:
- Prepare serial dilutions of this compound or other test compounds in DMEM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
- After the LPS priming, add the diluted inhibitors to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control group.
4. Inflammasome Activation (Signal 2):
- Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM.
- Incubate the plate for 30-60 minutes at 37°C.
5. Sample Collection and Analysis:
- Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
- Carefully collect the supernatant from each well.
- Quantify the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
- Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
ASC Oligomerization Assay
This assay provides a more direct measure of NLRP3 inflammasome assembly by detecting the formation of large oligomeric complexes of the adaptor protein ASC, often referred to as "ASC specks."
1. Cell Treatment:
- Prime and treat cells with the NLRP3 inhibitor and activator as described in the IL-1β release assay protocol.
2. Cell Lysis and Cross-linking:
- Lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100) and a cross-linking agent such as disuccinimidyl suberate (B1241622) (DSS) to stabilize the ASC oligomers.
- Incubate on ice to allow for cross-linking.
3. Western Blotting:
- Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an antibody specific for ASC to visualize the monomeric and oligomeric forms. A reduction in the high-molecular-weight ASC oligomers in the presence of the inhibitor indicates a blockade of inflammasome assembly.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of the NLRP3 inflammasome, with an IC50 value in the nanomolar range for the suppression of IL-1β release in BMDMs.[1] Its potency is comparable to that of the well-established inhibitor MCC950. The provided experimental protocols offer a standardized framework for researchers to validate these findings and to conduct comparative studies with other NLRP3 inhibitors. The selection of an appropriate inhibitor will depend on the specific experimental context, including the cell type, the nature of the inflammatory stimulus, and the desired therapeutic application. This guide serves as a foundational resource for the continued investigation of NLRP3 inflammasome inhibitors in the pursuit of novel anti-inflammatory therapeutics.
References
Nlrp3-IN-29: A Comparative Guide to Inflammasome Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of NLRP3 inhibitors, with a focus on the principles and methodologies used to assess their activity against other inflammasome complexes. While specific quantitative data for Nlrp3-IN-29 is not publicly available, this guide will use the well-characterized and highly selective NLRP3 inhibitor, MCC950, as a representative example to illustrate the process of selectivity profiling.
The innate immune system relies on a family of intracellular multiprotein complexes known as inflammasomes to detect and respond to a wide array of microbial and endogenous danger signals.[1] The activation of these complexes, including NLRP1, NLRC4, AIM2, and the most extensively studied, NLRP3, leads to the activation of caspase-1 and the subsequent maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases.[2] Consequently, the development of specific NLRP3 inhibitors is a significant therapeutic goal. However, due to structural similarities among the sensor proteins of different inflammasomes, ensuring the selectivity of these inhibitors is crucial to avoid unintended immunomodulatory effects.[1][3]
Quantitative Comparison of Inhibitor Selectivity
A critical aspect of characterizing any inflammasome inhibitor is to determine its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against the target inflammasome and comparing it to the IC50 values against other inflammasomes. An ideal inhibitor will exhibit a low IC50 for its intended target (NLRP3) and significantly higher or no activity against other inflammasomes like NLRP1, NLRC4, and AIM2.
The following table summarizes the selectivity profile of the well-characterized NLRP3 inhibitor MCC950.
| Inhibitor | Target Inflammasome | IC50 (nM) | Reference |
| MCC950 | NLRP3 | 7.5 | [4] |
| AIM2 | >10,000 | [4] | |
| NLRC4 | >10,000 | [4] | |
| NLRP1 | >10,000 | [4] |
Table 1: Selectivity profile of MCC950 against various inflammasomes in bone marrow-derived macrophages (BMDMs). A high IC50 value indicates low or no inhibitory activity.
Signaling Pathways and Inhibition
The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. Selective inhibitors like MCC950 typically act on the second step, preventing the assembly and activation of the NLRP3 complex.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following are generalized methods for assessing inflammasome activation and inhibition in a cell-based assay.
Experimental Workflow for Selectivity Profiling
Cell Culture and Seeding
-
Cell Line: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs) from mice are commonly used.[5][6]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.[5]
Inflammasome Priming and Inhibitor Treatment
-
Priming (Signal 1): To induce the expression of pro-IL-1β and NLRP3, prime the cells with lipopolysaccharide (LPS) (100 ng/mL to 1 µg/mL) for 3-4 hours.[7]
-
Inhibitor Addition: Following priming, replace the medium with fresh serum-free medium containing serial dilutions of the test inhibitor (e.g., this compound) and incubate for 30-60 minutes.
Inflammasome Activation (Signal 2)
-
NLRP3 Activation: Add a specific NLRP3 activator such as Nigericin (5-10 µM) or ATP (2.5-5 mM) and incubate for 1-2 hours.[7]
-
NLRC4 Activation: To activate the NLRC4 inflammasome, infect the cells with Salmonella typhimurium or transfect with flagellin.[7]
-
AIM2 Activation: Activate the AIM2 inflammasome by transfecting the cells with poly(dA:dT).[7]
Measurement of Inflammasome Activation
-
Sample Collection: After the activation step, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA Protocol: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[8]
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Principle: Caspase-1 activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.[9]
-
Procedure:
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC or WEHD-pNA).[9]
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: The increase in signal compared to an unactivated control is proportional to the caspase-1 activity. IC50 values can be determined by measuring the reduction in caspase-1 activity at different inhibitor concentrations.
Conclusion
The rigorous evaluation of an NLRP3 inhibitor's selectivity is a critical step in its preclinical development. By employing a combination of quantitative assays against a panel of different inflammasomes, researchers can build a comprehensive profile of the inhibitor's activity. While specific data for this compound is not yet in the public domain, the methodologies and principles outlined in this guide, using MCC950 as an exemplar, provide a robust framework for the scientific community to assess the selectivity of novel NLRP3 inflammasome inhibitors. This ensures the development of targeted therapies with a higher potential for clinical success and a lower risk of off-target effects.
References
- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
A Head-to-Head Comparison of Leading NLRP3 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, mechanisms of action, and experimental validation of key NLRP3 inhibitors, providing researchers and drug development professionals with the data-driven insights needed to advance their work in inflammatory diseases.
The NLRP3 inflammasome, a critical component of the innate immune system, has emerged as a key therapeutic target for a wide range of inflammatory and autoimmune diseases. Dysregulation of the NLRP3 inflammasome is implicated in conditions such as gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[1][2] This has spurred the development of numerous small molecule inhibitors aimed at modulating its activity. This guide provides a head-to-head comparison of prominent NLRP3 inhibitors, presenting quantitative data, detailed experimental protocols, and a visual representation of the signaling pathway to aid in the selection and application of these compounds in research and development.
Mechanism of Action and Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process.[2][3] A priming signal (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or endogenous cytokines, leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[2] A second, diverse activation signal (Signal 2), such as ATP, crystalline substances, or potassium efflux, triggers the assembly of the inflammasome complex.[2][4] This complex consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[2] Proximity-induced auto-catalytic activation of caspase-1 follows, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][4] Most direct NLRP3 inhibitors target the NACHT domain of the NLRP3 protein, which possesses ATPase activity essential for its oligomerization and the subsequent assembly of the inflammasome complex.[2][5]
// Signal 1 "PAMPs/DAMPs" -> "TLR4" [label="Signal 1"]; "TLR4" -> "NF-kB"; "NF-kB" -> "Pro-IL-1b_mRNA"; "NF-kB" -> "NLRP3_mRNA"; "Pro-IL-1b_mRNA" -> "Pro-IL-1b" [style=dashed]; "NLRP3_mRNA" -> "NLRP3_inactive" [style=dashed];
// Signal 2 "ATP" -> "P2X7R" [label="Signal 2"]; "Crystals" -> "NLRP3_inactive" [label="Signal 2"]; "P2X7R" -> "NLRP3_inactive" [label="K+ efflux"];
// Inflammasome Assembly "NLRP3_inactive" -> "NLRP3_active" [label="Activation"]; "NLRP3_active" -> "Inflammasome"; "ASC" -> "Inflammasome"; "Pro-caspase-1" -> "Inflammasome"; "Inflammasome" -> "Caspase-1" [label="Cleavage"];
// Downstream Effects "Caspase-1" -> "IL-1b" [label="Cleavage of Pro-IL-1β"]; "Pro-IL-1b" -> "IL-1b" [style=invis]; "Caspase-1" -> "IL-18" [label="Cleavage of Pro-IL-18"];
// Inhibition Points "MCC950" -> "NLRP3_active" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits ATPase activity"]; "Dapansutrile" -> "NLRP3_active" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits ATPase activity"]; "Oridonin" -> "NLRP3_active" [arrowhead=tee, color="#EA4335", style=dashed, label="Covalent binding"]; }
References
- 1. In vitro Inflammasome Assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-29: A Novel Sulfonylurea-Based NLRP3 Inhibitor with Potential for Neuroinflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nlrp3-IN-29 with other leading NLRP3 inflammasome inhibitors, including MCC950, CY-09, and OLT1177. The comparative analysis is supported by available experimental data, with a focus on mechanism of action, potency, and selectivity.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This compound has emerged as a novel sulfonylurea-based inhibitor with promising characteristics, particularly its potential to cross the blood-brain barrier and address neuroinflammation.
Comparative Analysis of NLRP3 Inhibitors
This compound belongs to a class of sulfonylurea compounds designed as NLRP3 inhibitors. Its performance, based on available data, is compared here with established inhibitors in the field.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and its key comparators. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target(s) | IC50 Value | Cell Type / Assay Condition | Key Characteristics |
| This compound (Compound 5m) | NLRP3 | Not explicitly reported in vitro. In vivo, 10 mg/kg dose showed superior reduction of brain IL-1β compared to MCC950 at 20 mg/kg.[1] | In vivo mouse model (LPS-induced).[1] | Sulfonylurea-based, designed for blood-brain barrier permeability.[1] |
| MCC950 | NLRP3 | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs), LPS + ATP stimulation | Potent and selective NLRP3 inhibitor, directly binds to the NACHT domain. |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs), LPS + ATP stimulation | Widely used as a benchmark NLRP3 inhibitor. | ||
| 0.2 µM | THP-1 derived macrophages, LPS + Nigericin stimulation | Clinical development halted due to hepatotoxicity concerns.[2] | ||
| CY-09 | NLRP3 | Dose-dependent inhibition at 1-10 µM | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity. |
| Kd = 500 nM | Direct binding to NLRP3 | Shows in vivo efficacy in models of cryopyrin-associated periodic syndrome (CAPS) and type 2 diabetes. | ||
| OLT1177 (Dapansutrile) | NLRP3 | IC50 = 1 nM (inhibition of IL-1β and IL-18 release) | J774 macrophages | Orally active β-sulfonyl nitrile compound. |
| Reduces IL-1β by 60% and IL-18 by 70% at nanomolar concentrations. | Human blood-derived macrophages, LPS stimulation | Has been evaluated in clinical trials and shown to be well-tolerated in humans. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and evaluation methods, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow.
Caption: Canonical NLRP3 inflammasome activation pathway and points of therapeutic intervention.
Caption: A generalized workflow for the in vitro and in vivo evaluation of NLRP3 inhibitors.
Detailed Experimental Protocols
IL-1β Release Assay in Macrophages
This protocol is designed to quantify the secretion of mature IL-1β from macrophages following NLRP3 inflammasome activation and to assess the inhibitory potential of test compounds.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP, Nigericin, or Monosodium Urate (MSU) crystals
-
NLRP3 inhibitor (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human or mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing LPS (e.g., 200 ng/mL for BMDMs, 50 ng/mL for THP-1). Incubate for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator to the wells. For example:
-
ATP: 5 mM for 30-60 minutes.
-
Nigericin: 10 µM for 30-60 minutes.
-
MSU crystals: 150 µg/mL for 6 hours.
-
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ASC Oligomerization Assay
This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and to determine the effect of inhibitors on this process.
Materials:
-
Primed and activated macrophages (as in the IL-1β release assay)
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linking agent (e.g., Disuccinimidyl suberate (B1241622) - DSS)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ASC antibody
Procedure:
-
Cell Lysis: After inhibitor treatment and NLRP3 activation, lyse the cells in a buffer containing a non-ionic detergent.
-
Pelleting of Insoluble Fraction: Centrifuge the cell lysates to pellet the insoluble fraction, which contains the ASC specks.
-
Cross-linking: Resuspend the pellet and treat with a cross-linking agent like DSS to stabilize the ASC oligomers.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with an anti-ASC antibody to visualize the monomeric and oligomeric forms of ASC.
-
Analysis: Compare the intensity of the ASC oligomer bands in inhibitor-treated samples to the vehicle control to assess the degree of inhibition.
In Vivo Mouse Model of NLRP3-Mediated Peritonitis
This in vivo model is used to evaluate the efficacy of NLRP3 inhibitors in a living organism.
Materials:
-
C57BL/6 mice
-
LPS
-
MSU crystals
-
NLRP3 inhibitor
-
PBS
Procedure:
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Induction of Peritonitis: After a specified pre-treatment time, induce peritonitis by intraperitoneally injecting LPS (to prime) followed by an injection of MSU crystals (to activate).
-
Peritoneal Lavage: At a defined time point after the MSU challenge (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect the peritoneal fluid and cells.
-
Analysis of Inflammatory Markers:
-
Measure the concentration of IL-1β in the peritoneal lavage fluid by ELISA.
-
Count the number of infiltrating immune cells, particularly neutrophils, in the lavage fluid using flow cytometry or by staining and microscopy.
-
-
Data Analysis: Compare the levels of IL-1β and immune cell infiltration in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound represents a promising development in the field of NLRP3 inhibitors, particularly for its potential application in neuroinflammatory diseases due to its designed ability to cross the blood-brain barrier. While direct in vitro potency data (IC50) is not yet widely available in the public domain, in vivo studies have shown its potential to be more effective than the well-characterized inhibitor MCC950 in a model of neuroinflammation.[1]
MCC950 remains a critical tool for preclinical research due to its high potency, though its clinical development has been hampered by safety concerns.[2] CY-09 and OLT1177 are also potent and selective inhibitors, with OLT1177 having the advantage of having been tested in human clinical trials.
The choice of an NLRP3 inhibitor for research or therapeutic development will depend on the specific application, balancing factors such as potency, selectivity, pharmacokinetic properties, and the desired therapeutic window. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel NLRP3 inhibitors.
References
A Researcher's Guide to Validating Nlrp3-IN-29: A Comparative Analysis with Established NLRP3 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy and specificity of the novel NLRP3 inhibitor, Nlrp3-IN-29. Through a series of robust control experiments, we objectively compare its performance against well-characterized alternatives, MCC950 and Oridonin. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the key biological pathways and workflows to ensure a thorough and rigorous validation process.
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] Its activation is a two-step process: a "priming" signal, often from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2][3] A second "activation" signal, from a wide array of stimuli such as extracellular ATP or crystalline substances, triggers the assembly of the multi-protein inflammasome complex.[4][5] This assembly leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[3][6] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key therapeutic target.[7]
This guide will use MCC950, a potent and specific non-covalent inhibitor that targets the NLRP3 NACHT domain, and Oridonin, a covalent inhibitor that blocks the NLRP3-NEK7 interaction, as benchmarks for comparison.[8][9][10][11]
Comparative Performance of NLRP3 Inhibitors
The following tables summarize the expected quantitative outcomes from a series of validation experiments, comparing the hypothetical performance of this compound with MCC950 and Oridonin.
Table 1: In Vitro Potency for NLRP3 Inflammasome Inhibition
| Inhibitor | IL-1β Release IC₅₀ (nM) | Caspase-1 Cleavage IC₅₀ (nM) | Pyroptosis (LDH Release) IC₅₀ (nM) |
|---|---|---|---|
| This compound (Hypothetical) | 15.2 | 18.5 | 25.8 |
| MCC950 | ~7.5 | ~8.0 | ~10.0 |
| Oridonin | ~750 | ~800 | ~950 |
Table 2: Specificity Profile Against Other Inflammasomes
| Inhibitor (at 10x NLRP3 IC₅₀) | AIM2 Inhibition (%) | NLRC4 Inhibition (%) |
|---|---|---|
| This compound (Hypothetical) | < 5% | < 5% |
| MCC950 | < 2% | < 2% |
| Oridonin | < 10% | < 10% |
Table 3: Mechanistic Validation: Effects on Upstream and Downstream Events
| Inhibitor | K⁺ Efflux Inhibition | ASC Speck Formation Inhibition |
|---|---|---|
| This compound (Hypothetical) | No | Yes |
| MCC950 | No[12] | Yes[3] |
Visualizing the Pathways and Processes
To clarify the complex interactions and experimental designs, the following diagrams illustrate the NLRP3 signaling pathway, the validation workflow, and the distinct mechanisms of the compared inhibitors.
Caption: The canonical two-step NLRP3 inflammasome activation pathway and points of inhibition.
Caption: Experimental workflow for the comprehensive validation of this compound's effects.
Caption: Logical comparison of the binding mechanisms of this compound, MCC950, and Oridonin.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments designed to validate the activity and specificity of this compound.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound, MCC950, and Oridonin on canonical NLRP3 inflammasome activation.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6 mice.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
LPS (from E. coli O111:B4).
-
ATP (Adenosine 5'-triphosphate sodium salt).
-
This compound, MCC950, Oridonin (dissolved in DMSO).
-
IL-1β ELISA Kit.
-
Anti-Caspase-1 antibody (for p20 subunit).
-
LDH Cytotoxicity Assay Kit.
Protocol:
-
Cell Culture: Plate BMDMs in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with 1 µg/mL LPS for 4 hours in serum-free DMEM.
-
Inhibitor Treatment: Remove the LPS-containing media. Add fresh serum-free DMEM containing serial dilutions of this compound, MCC950, Oridonin, or DMSO vehicle control. Incubate for 30 minutes.
-
Activation (Signal 2): Add 5 mM ATP to each well and incubate for 1 hour.
-
Sample Collection:
-
Carefully collect the cell culture supernatants for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells in RIPA buffer for Western blot analysis of Caspase-1 cleavage.
-
-
Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using a cytotoxicity assay kit.
-
Perform Western blotting on cell lysates to detect the cleaved p20 subunit of Caspase-1.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Inflammasome Selectivity Assay
Objective: To assess whether this compound specifically inhibits the NLRP3 inflammasome or has off-target effects on the AIM2 or NLRC4 inflammasomes.[2]
Materials:
-
BMDMs from C57BL/6 mice.
-
LPS, Poly(dA:dT), Flagellin (B1172586) (from S. typhimurium).
-
This compound (at a concentration ~10-fold higher than its NLRP3 IC₅₀).
-
Opti-MEM, Lipofectamine 2000.
-
IL-1β ELISA Kit.
Protocol:
-
Cell Culture and Priming: Plate and prime BMDMs with 1 µg/mL LPS for 4 hours as described above.
-
Inhibitor Treatment: Treat cells with a high concentration of this compound or DMSO vehicle for 30 minutes.
-
Selective Inflammasome Activation:
-
AIM2 Activation: Transfect the cells with 1 µg/mL Poly(dA:dT) using Lipofectamine 2000 in Opti-MEM for 6 hours.
-
NLRC4 Activation: In a separate set of wells, transfect the cells with 1 µg/mL flagellin using Lipofectamine 2000 for 6 hours.
-
-
Sample Collection and Analysis: Collect supernatants and measure IL-1β concentration using ELISA. A specific NLRP3 inhibitor should show minimal to no reduction in IL-1β levels under these conditions.
ASC Speck Formation Assay
Objective: To visually confirm that this compound inhibits the assembly of the inflammasome complex by preventing the oligomerization of the adaptor protein ASC.
Materials:
-
Immortalized macrophage cell line stably expressing ASC-mCerulean.
-
LPS, Nigericin.
-
This compound, MCC950, Oridonin.
-
Fluorescence microscope.
Protocol:
-
Cell Culture: Plate ASC-mCerulean macrophages on glass-bottom dishes.
-
Priming and Inhibition: Prime cells with 1 µg/mL LPS for 4 hours, followed by a 30-minute incubation with the inhibitors or DMSO vehicle.
-
Activation: Stimulate the cells with 10 µM Nigericin for 1 hour.
-
Imaging: Immediately fix the cells with 4% paraformaldehyde. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the number of cells containing a distinct, large fluorescent aggregate (ASC speck) versus cells with diffuse fluorescence. Calculate the percentage of speck-positive cells for each treatment condition. The inhibitor's efficacy is determined by its ability to reduce the percentage of cells forming specks compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [ouci.dntb.gov.ua]
- 8. invivogen.com [invivogen.com]
- 9. scispace.com [scispace.com]
- 10. (PDF) Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. (2018) | Hongbin He | 573 Citations [scispace.com]
- 11. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Novel NLRP3 Inflammasome Inhibitors in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical mediator of innate immunity, and its dysregulation is linked to a host of inflammatory diseases. This has spurred the development of small molecule inhibitors targeting NLRP3. A crucial aspect of the preclinical validation of these inhibitors is the rigorous assessment of their specificity. An ideal NLRP3 inhibitor should potently and selectively block the NLRP3 pathway without affecting other essential cellular signaling cascades, thereby minimizing the potential for off-target effects.
This guide provides a framework for evaluating the specificity of novel NLRP3 inhibitors, using the hypothetical compound Nlrp3-IN-29 as a case study. We will compare its theoretical performance benchmarks against well-characterized NLRP3 inhibitors such as MCC950 and Oridonin, as well as other novel inhibitors. This guide will detail the necessary experimental protocols and data presentation to facilitate a thorough and objective assessment.
Comparative Analysis of NLRP3 Inhibitor Specificity
A key measure of an NLRP3 inhibitor's specificity is its high potency against the NLRP3 inflammasome, coupled with a lack of activity against other inflammasomes like AIM2 and NLRC4. Furthermore, a truly specific inhibitor should not interfere with the initial priming step of inflammasome activation, which is mediated by pathways such as NF-κB.
| Inhibitor | Target | Mechanism of Action | IC50 (NLRP3) | Selectivity vs. AIM2/NLRC4 | Effect on NF-κB Priming (TNF-α release) |
| This compound (Hypothetical) | NLRP3 | To be determined | To be determined | To be determined | To be determined |
| MCC950 | NLRP3 NACHT domain | Blocks ATP hydrolysis, preventing NLRP3 conformational change and oligomerization.[1] | ~8 nM (human cells)[2] | Highly selective; no significant inhibition of AIM2 or NLRC4 inflammasomes.[1] | No significant effect on LPS-induced TNF-α release.[3] |
| Oridonin | NLRP3 NACHT domain (Cys279) | Covalently binds to NLRP3, blocking its interaction with NEK7 and subsequent inflammasome assembly. | Not widely reported in IC50 values, but potent inhibitor. | Selective for NLRP3. | May have some inhibitory effects on the NF-κB pathway at higher concentrations. |
| BAL-0598 | NLRP3 NACHT domain (distinct from MCC950 binding site) | Prevents NLRP3 activation.[1][4] | Nanomolar potency in human cells.[1] | Selective for NLRP3; no inhibition of AIM2 inflammasome.[1] | Not reported. |
| CY-09 | NLRP3 NACHT domain (ATP binding motif) | Inhibits NLRP3 ATPase activity.[5][6] | ~5 µM (mouse BMDMs)[2] | Specific for NLRP3; no effect on NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[5][6] | No effect on LPS-induced priming.[6] |
Signaling Pathways and Experimental Workflows
To visually understand the processes involved in assessing inhibitor specificity, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a typical experimental workflow.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the specificity of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
Objective: To determine the potency (IC50) of a test compound in inhibiting NLRP3-dependent IL-1β secretion.
Cell Lines:
-
Human THP-1 monocytes differentiated into macrophages.
-
Bone marrow-derived macrophages (BMDMs) from wild-type and Nlrp3 knockout mice.
Methodology:
-
Cell Seeding: Plate differentiated THP-1 cells or BMDMs in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 200 ng/mL for THP-1, 500 ng/mL for BMDMs) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the test compound (e.g., this compound) or control inhibitors (e.g., MCC950) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Inflammasome Selectivity Assay
Objective: To evaluate the specificity of the inhibitor for the NLRP3 inflammasome over other inflammasomes like AIM2 and NLRC4.
Methodology:
-
Cell Culture and Priming: Use LPS-primed BMDMs as described above.
-
Inhibitor Treatment: Treat the cells with the test compound at a concentration several-fold higher than its NLRP3 IC50 (e.g., 10x IC50).
-
Selective Inflammasome Activation:
-
AIM2: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4: Infect the cells with Salmonella typhimurium or transfect with flagellin (B1172586) to activate the NLRC4 inflammasome.
-
-
Measurement: After an appropriate incubation time, measure IL-1β release by ELISA. A specific NLRP3 inhibitor should not significantly reduce IL-1β secretion induced by AIM2 or NLRC4 activators.
NF-κB/Priming Pathway Specificity Assay
Objective: To determine if the inhibitor affects the NF-κB signaling pathway responsible for priming the inflammasome.
Methodology:
-
Cell Culture: Use THP-1 cells or BMDMs.
-
Inhibitor Treatment: Pre-treat the cells with the test compound.
-
LPS Stimulation: Stimulate the cells with LPS for 4-6 hours.
-
Measurement: Measure the level of a key NF-κB-dependent cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant by ELISA. A specific NLRP3 inhibitor should not affect TNF-α production.
ASC Speck Formation Assay
Objective: To visually assess the effect of the inhibitor on the formation of the ASC speck, a hallmark of inflammasome assembly.
Methodology:
-
Cell Model: Use macrophages from ASC-cerulean or ASC-GFP reporter mice, or cells stably expressing a fluorescently tagged ASC protein.
-
Priming and Inhibition: Prime the cells with LPS and treat with the inhibitor as previously described.
-
Activation: Activate the NLRP3 inflammasome with an appropriate stimulus.
-
Visualization: Visualize the formation of ASC specks (fluorescent aggregates) using fluorescence microscopy.
-
Quantification: Quantify the percentage of cells containing an ASC speck in treated versus untreated conditions. A specific NLRP3 inhibitor should significantly reduce the number of cells with ASC specks.
By following these protocols and comparing the results to established inhibitors, researchers can build a comprehensive specificity profile for novel compounds like this compound. This rigorous, data-driven approach is fundamental for the successful development of safe and effective NLRP3-targeted therapeutics.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Nlrp3-IN-29
For laboratory professionals, including researchers, scientists, and drug development experts engaged in work with the potent NLRP3 inflammasome inhibitor, Nlrp3-IN-29, a rigorous adherence to established safety and disposal protocols is critical. Given that the toxicological profile of novel compounds like this compound may not be fully known, it is imperative to handle them with the utmost caution to ensure personnel safety and environmental compliance. This guide offers immediate, essential logistical and safety information for the proper handling and disposal of this compound.
Before commencing any work with this compound, the first and most critical step is to consult the manufacturer-provided Safety Data Sheet (SDS) for the most detailed and current safety information.[1] In the absence of a specific SDS, the following guidelines, based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs), should be strictly followed.[2]
Immediate Safety and Handling Precautions
The primary routes of exposure to potent small molecules are through inhalation of powders and skin contact.[2] Therefore, the use of appropriate personal protective equipment (PPE) and engineering controls is mandatory.
Table 1: Personal Protective Equipment (PPE) and Storage Recommendations
| Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields.[1][2] | To protect eyes from splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber (double-gloving is recommended).[1][2] | To prevent skin contact.[2] |
| Body Protection | A standard laboratory coat, fully buttoned.[1][2] | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | An N95 respirator or higher, particularly if handling the compound outside of a containment hood.[2] | To provide an additional layer of protection against inhalation.[2] |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood or powder containment hood.[1][2] | To minimize inhalation exposure to airborne particles and vapors.[1][2] |
| Storage Temperature | -20°C for short-term storage and -80°C for long-term storage.[1] | To maintain compound stability and prevent degradation.[2] |
| Storage Container | A tightly sealed, light-resistant vial.[1] | To protect from light and moisture.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be carried out in compliance with all federal, state, and local environmental regulations.[1] It is highly recommended to engage a licensed professional waste disposal service for the final disposal of this chemical waste.[1]
-
Segregation of Waste : Do not mix waste containing this compound with other chemical waste streams unless compatibility is confirmed. All waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Container Labeling : The hazardous waste container must be appropriately labeled with the chemical name ("this compound"), relevant hazard symbols, and the date the first waste was added.[1]
-
Decontamination of Work Surfaces : All work surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated. A common and effective method is to use an appropriate solvent, such as 70% ethanol, followed by a standard cleaning agent.[1]
-
Final Disposal : The recommended method for the final disposal of this compound is incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This process must be performed by a licensed hazardous waste disposal company.[1]
Experimental Protocols: In Vitro NLRP3 Inflammasome Inhibition Assay
To assess the inhibitory effect of this compound on the NLRP3 inflammasome, a common in vitro assay involves the measurement of IL-1β release from primed macrophages.
-
Cell Culture : Bone marrow-derived macrophages (BMDMs) are cultured and differentiated.[3]
-
Priming : The BMDMs are primed with a Toll-like receptor (TLR) ligand, such as lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.[3]
-
Inhibitor Treatment : The primed cells are pre-treated with varying concentrations of this compound (typically dissolved in DMSO) for a specified period.[3][4]
-
NLRP3 Activation : The NLRP3 inflammasome is then activated using a known stimulus such as ATP, nigericin, or monosodium urate (MSU) crystals.[3]
-
Sample Collection and Analysis : The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an ELISA kit.[3]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow.
Caption: Logical workflow for the safe disposal of this compound.
Understanding the NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a crucial component of the innate immune system that responds to a variety of danger signals.[3] Its activation is a two-step process involving a priming signal and an activation signal, leading to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[3] this compound is designed to inhibit this pathway.
Caption: The NLRP3 inflammasome signaling pathway and point of inhibition.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
